molecular formula C23H27FN4O3 B135385 (R)-paliperidone CAS No. 130049-85-3

(R)-paliperidone

カタログ番号: B135385
CAS番号: 130049-85-3
分子量: 426.5 g/mol
InChIキー: PMXMIIMHBWHSKN-LJQANCHMSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

(R)-Paliperidone is a high-purity chemical reagent of significant interest in neuroscience and pharmaceutical research. It is the major active metabolite of the atypical antipsychotic risperidone and represents one of its key enantiomers . The mechanism of action for paliperidone, while not fully characterized, is proposed to be mediated through a combination of central dopamine Type 2 (D2) and serotonin Type 2A (5-HT2A) receptor antagonism . This dual activity is a focal point for investigations into the neurochemical underpinnings of psychiatric conditions. Paliperidone also exhibits antagonist activity at alpha-1 and alpha-2 adrenergic receptors and H1 histaminergic receptors, but has no significant affinity for cholinergic muscarinic receptors, which helps to inform its side effect profile in clinical settings . This compound is extensively utilized in preclinical and in vitro studies related to schizophrenia and schizoaffective disorder, serving as a critical reference standard and a tool for understanding drug mechanisms . Research into long-acting injectable formulations of its palmitate ester has shown how pharmacokinetic properties can influence drug release profiles and adherence in chronic disease management . As a reagent, (R)-Paliperidone is essential for metabolic studies, analytical method development, and comparative efficacy research against racemic paliperidone or other antipsychotic agents . This product is supplied for research use only. It is strictly not intended for diagnostic or therapeutic applications in humans or animals. All necessary safety data sheets (SDS) and handling protocols should be consulted prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(9R)-3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-9-hydroxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27FN4O3/c1-14-17(23(30)28-9-2-3-19(29)22(28)25-14)8-12-27-10-6-15(7-11-27)21-18-5-4-16(24)13-20(18)31-26-21/h4-5,13,15,19,29H,2-3,6-12H2,1H3/t19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMXMIIMHBWHSKN-LJQANCHMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2CCCC(C2=N1)O)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)N2CCC[C@H](C2=N1)O)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27FN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60861376
Record name 9R-Paliperidone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60861376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130049-85-3
Record name Paliperidone, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130049853
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9R-Paliperidone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60861376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PALIPERIDONE, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29F930S8Z1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of (R)-Paliperidone

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the mechanism of action of (R)-paliperidone, an atypical antipsychotic agent. Paliperidone, the active metabolite of risperidone, exerts its therapeutic effects primarily through a combination of central dopamine D2 and serotonin 5-HT2A receptor antagonism. This document delves into the stereochemistry, receptor binding profile, and the intricate downstream signaling pathways modulated by (R)-paliperidone. Furthermore, it offers detailed experimental protocols for key in vitro assays used to characterize its pharmacological activity, providing a valuable resource for researchers in the field of neuropharmacology and drug development.

Introduction: From Risperidone to (R)-Paliperidone

Paliperidone (9-hydroxyrisperidone) is the major active metabolite of the atypical antipsychotic risperidone.[1] The clinical efficacy of paliperidone in treating schizophrenia and other psychotic disorders is well-established.[2] It is thought that dopamine dysregulation is a key factor in the positive symptoms of schizophrenia and schizoaffective disorder.[2] Like other second-generation antipsychotics, paliperidone's therapeutic action is primarily attributed to its ability to modulate dopaminergic and serotonergic neurotransmission.[3]

A crucial aspect of paliperidone's pharmacology is its stereochemistry. The hydroxylation of risperidone creates a chiral center, resulting in two enantiomers: (R)- and (S)-paliperidone. While paliperidone is often used as a racemic mixture, this guide will focus on the (R)-enantiomer. It is noteworthy that in vitro studies have indicated that the pharmacological activities of the (+)- and (-)- enantiomers of paliperidone are qualitatively and quantitatively similar.

Receptor Binding Profile of (R)-Paliperidone

The therapeutic efficacy and side-effect profile of (R)-paliperidone are largely determined by its affinity for a range of neurotransmitter receptors. Its primary mechanism of action involves a potent antagonism of dopamine D2 and serotonin 5-HT2A receptors.[4]

High-Affinity Interactions: D2 and 5-HT2A Receptors

(R)-Paliperidone exhibits high affinity for both dopamine D2 and serotonin 5-HT2A receptors.[5] The blockade of D2 receptors in the mesolimbic pathway is thought to be responsible for its efficacy against the positive symptoms of schizophrenia, such as hallucinations and delusions. The antagonistic activity at 5-HT2A receptors is a hallmark of atypical antipsychotics and is believed to contribute to a lower incidence of extrapyramidal side effects compared to typical antipsychotics, and may also play a role in alleviating negative symptoms and cognitive deficits.[3][6]

Other Receptor Interactions

Beyond its primary targets, (R)-paliperidone also interacts with other receptors, which contributes to its overall pharmacological profile and potential side effects. It demonstrates antagonistic activity at α1 and α2 adrenergic receptors and H1 histaminergic receptors.[5] The blockade of these receptors can lead to side effects such as orthostatic hypotension and sedation.[3] Notably, paliperidone has no significant affinity for cholinergic muscarinic receptors.

Quantitative Receptor Binding Affinities

The following table summarizes the in vitro receptor binding affinities (Ki values) of paliperidone and its parent compound, risperidone, for key neurotransmitter receptors. Lower Ki values indicate higher binding affinity.

ReceptorPaliperidone (Ki, nM)Risperidone (Ki, nM)
Dopamine D2~2.8 - 4.9~3.8 - 5.9
Serotonin 5-HT2A~0.6 - 2.5~0.2 - 0.5
Serotonin 5-HT7Lower affinity than RisperidoneHigher affinity than Paliperidone
α1-AdrenergicPotent AntagonistPotent Antagonist
α2-AdrenergicPotent AntagonistPotent Antagonist
Histamine H1Potent AntagonistPotent Antagonist
Muscarinic (M1-M5)No significant affinityNo significant affinity

Note: The Ki values are approximate ranges compiled from various preclinical studies and can vary based on experimental conditions.[5]

Downstream Signaling Pathways

The interaction of (R)-paliperidone with its target receptors initiates a cascade of intracellular signaling events that ultimately mediate its therapeutic effects. The antagonism of D2 and 5-HT2A receptors leads to the modulation of G-protein-dependent and -independent pathways.

Dopamine D2 Receptor Signaling

Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o family of G proteins.

D2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm D2R D2 Receptor G_protein Gi/o Protein D2R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion ATP ATP PKA Protein Kinase A cAMP->PKA Activation DARPP32 DARPP-32 PKA->DARPP32 Phosphorylation (Activation) PP1 Protein Phosphatase-1 DARPP32->PP1 Inhibition Paliperidone (R)-Paliperidone Paliperidone->D2R Antagonism

Caption: (R)-Paliperidone antagonism of the D2 receptor signaling pathway.

By blocking the D2 receptor, (R)-paliperidone prevents the dopamine-induced inhibition of adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels and subsequent modulation of downstream effectors like Protein Kinase A (PKA). Interestingly, some studies suggest that both paliperidone and risperidone can act as agonists in sensitizing adenylyl cyclase signaling under certain conditions.[7][8]

Serotonin 5-HT2A Receptor Signaling

The 5-HT2A receptor is a GPCR that couples to the Gq/11 family of G proteins.

5HT2A_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor 5-HT2A Receptor G_protein Gq/11 Protein Receptor->G_protein Activation PLC Phospholipase C G_protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 DAG DAG Ca2 Ca²⁺ IP3->Ca2 Release from ER PKC Protein Kinase C DAG->PKC Activation ERK ERK PKC->ERK Activation Paliperidone (R)-Paliperidone Paliperidone->Receptor Antagonism

Caption: (R)-Paliperidone antagonism of the 5-HT2A receptor signaling pathway.

Antagonism of the 5-HT2A receptor by (R)-paliperidone blocks the serotonin-induced activation of phospholipase C (PLC), which in turn prevents the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This leads to a reduction in intracellular calcium release and protein kinase C (PKC) activation.

Biased Signaling and β-Arrestin Recruitment

Recent research has highlighted the concept of "biased agonism" or "functional selectivity," where a ligand can preferentially activate one signaling pathway over another at the same receptor. While paliperidone is primarily an antagonist at D2 and 5-HT2A receptors in terms of G-protein signaling, its interaction with the β-arrestin pathway is more complex.

Some studies have shown that both paliperidone and risperidone can act as agonists for 5-HT2A-mediated recruitment of β-arrestin and sensitization of ERK (Extracellular signal-regulated kinase) signaling.[7][8] This suggests that the single hydroxyl group in paliperidone may induce a different receptor conformation compared to risperidone, leading to distinct downstream signaling profiles.[7][8]

Biased_Signaling cluster_receptor 5-HT2A Receptor cluster_pathways Downstream Pathways Paliperidone (R)-Paliperidone Receptor Receptor Conformation Paliperidone->Receptor G_Protein Gq/11 Signaling (Antagonism) Receptor->G_Protein Blocks Serotonin Action Beta_Arrestin β-Arrestin Recruitment (Agonism) Receptor->Beta_Arrestin Promotes Interaction

Caption: Biased signaling of (R)-Paliperidone at the 5-HT2A receptor.

Experimental Protocols for In Vitro Characterization

The following protocols provide a framework for the in vitro characterization of (R)-paliperidone's mechanism of action.

Radioligand Binding Assay for D2 Receptor Affinity

This protocol describes a competitive binding assay to determine the affinity of (R)-paliperidone for the dopamine D2 receptor using a radiolabeled antagonist, such as [³H]-raclopride.

Experimental Workflow:

Binding_Assay A Prepare cell membranes expressing D2 receptors B Incubate membranes with [³H]-raclopride and varying concentrations of (R)-paliperidone A->B C Separate bound from free radioligand via filtration B->C D Quantify radioactivity on filters using scintillation counting C->D E Analyze data to determine Ki value D->E

Caption: Workflow for a D2 receptor radioligand binding assay.

Step-by-Step Methodology:

  • Membrane Preparation: Prepare crude membrane fractions from cells stably expressing human dopamine D2 receptors (e.g., CHO or HEK293 cells).

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂).

  • Reaction Mixture: In a 96-well plate, combine:

    • Cell membranes (typically 10-20 µg of protein per well).

    • [³H]-raclopride at a concentration near its Kd (e.g., 1-2 nM).

    • A range of concentrations of (R)-paliperidone (e.g., 10⁻¹¹ to 10⁻⁵ M).

    • For non-specific binding determination, include a high concentration of a non-labeled D2 antagonist (e.g., 10 µM haloperidol).

    • Bring the final volume to 250 µL with assay buffer.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters (e.g., GF/B) pre-soaked in 0.5% polyethyleneimine using a cell harvester. Wash the filters three times with ice-cold assay buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of (R)-paliperidone. Determine the IC₅₀ value (the concentration of (R)-paliperidone that inhibits 50% of specific binding) and calculate the Ki value using the Cheng-Prusoff equation.

β-Arrestin Recruitment Assay

This protocol outlines a cell-based assay to measure the recruitment of β-arrestin to the 5-HT2A receptor upon stimulation with (R)-paliperidone, often using a technology like Bioluminescence Resonance Energy Transfer (BRET).

Experimental Workflow:

BRET_Assay A Co-transfect cells with 5-HT2A-Rluc and β-arrestin-YFP constructs B Plate cells and incubate A->B C Add varying concentrations of (R)-paliperidone B->C D Add luciferase substrate (e.g., coelenterazine h) C->D E Measure luminescence at two wavelengths (donor and acceptor) D->E F Calculate BRET ratio and analyze dose-response E->F

Caption: Workflow for a β-arrestin recruitment BRET assay.

Step-by-Step Methodology:

  • Cell Culture and Transfection: Co-transfect a suitable cell line (e.g., HEK293) with plasmids encoding for the 5-HT2A receptor fused to a BRET donor (e.g., Renilla luciferase, Rluc) and β-arrestin fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP).

  • Cell Plating: Plate the transfected cells into a white, clear-bottom 96-well plate and allow them to adhere overnight.

  • Compound Addition: Replace the culture medium with a suitable assay buffer. Add varying concentrations of (R)-paliperidone to the wells. Include a known 5-HT2A agonist as a positive control.

  • Substrate Addition: Add the luciferase substrate (e.g., coelenterazine h) to each well.

  • BRET Measurement: Immediately measure the luminescence at two wavelengths using a plate reader capable of detecting BRET signals (e.g., emission at ~475 nm for Rluc and ~530 nm for YFP).

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the log concentration of (R)-paliperidone to generate a dose-response curve and determine the EC₅₀ value.

ERK Phosphorylation Western Blot Assay

This protocol describes how to measure the phosphorylation of ERK1/2 in response to (R)-paliperidone treatment in a relevant cell line.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Culture neuronal cells (e.g., SH-SY5Y) to near confluence. Serum-starve the cells for several hours before treating with varying concentrations of (R)-paliperidone for a specific time (e.g., 5-30 minutes). Include positive and negative controls.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with a primary antibody for total ERK1/2 to normalize for protein loading.

  • Densitometry Analysis: Quantify the band intensities for p-ERK and total ERK. Express the results as the ratio of p-ERK to total ERK.

Conclusion

The mechanism of action of (R)-paliperidone is multifaceted, centered on its potent antagonism of dopamine D2 and serotonin 5-HT2A receptors. While its enantiomers exhibit similar in vitro pharmacological profiles, the subtle differences in its interaction with downstream signaling pathways, particularly the β-arrestin pathway, compared to its parent compound risperidone, underscore the complexity of its molecular pharmacology. A thorough understanding of its receptor binding affinities and the subsequent signaling cascades, as elucidated through the experimental approaches detailed in this guide, is paramount for the continued development of novel and improved antipsychotic therapies.

References

  • A comparison of the metabolic side-effects of the second-generation antipsychotic drugs risperidone and paliperidone in animal models. (2021). PubMed Central. [Link]

  • Signalling profile differences: paliperidone versus risperidone. (n.d.). PubMed. [Link]

  • Comparative Pharmacology of Risperidone and Paliperidone. (n.d.). PubMed Central. [Link]

  • Signalling profile differences: Paliperidone versus risperidone. (n.d.). ResearchGate. [Link]

  • Clinical pharmacology of paliperidone palmitate a parenteral long-acting formulation for the treatment of schizophrenia. (n.d.). PubMed. [Link]

  • Dose-finding study of paliperidone ER based on striatal and extrastriatal dopamine D2 receptor occupancy in patients with schizophrenia. (n.d.). PubMed. [Link]

  • What is the mechanism of action of Paliperidone (Invega)? (2025). Dr.Oracle. [Link]

  • The preclinical discovery and development of paliperidone for the treatment of schizophrenia. (n.d.). PubMed. [Link]

  • Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. (2022). MDPI. [Link]

  • Cortical [3H]ketanserin binding and 5-HT2A receptor-mediated inositol phosphate production in the spontaneously hypertensive rat and Lewis rat strains. (n.d.). PubMed. [Link]

  • Recruitment of β-arrestin2 to the dopamine D2 receptor: Insights into anti-psychotic and anti-parkinsonian drug receptor signaling. (n.d.). PubMed Central. [Link]

  • Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential. (n.d.). Nature Communications. [Link]

  • Western Blot analysis of phosphorylation and content of ERK 1/2 during... (n.d.). ResearchGate. [Link]

  • Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. (n.d.). National Institutes of Health. [Link]

  • Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor. (2022). Frontiers in Pharmacology. [Link]

  • Recruitment of β-arrestin2 to the dopamine D2 receptor: Insights into anti-psychotic and anti-parkinsonian drug receptor signaling. (n.d.). ResearchGate. [Link]

  • Design and synthesis of beta-Arrestin-biased 5HT2AR agonists. (2023). Aalborg University. [Link]

  • ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. (2023). BMC Biology. [Link]

  • The preclinical discovery and development of paliperidone for the treatment of schizophrenia. (n.d.). Semantic Scholar. [Link]

  • Cellular assay to study β-arrestin recruitment by the cannabinoid receptors 1 and 2. (n.d.). Scholarly Publications Leiden University. [Link]

  • [3H]ketanserin binding in human brain postmortem. (n.d.). PubMed. [Link]

  • Phospho-ERK Assays. (2012). NCBI Bookshelf. [Link]

  • Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. (n.d.). University of Regensburg. [Link]

  • Antagonism of dopamine D2 receptor/β-arrestin 2 interaction is a common property of clinically effective antipsychotics. (2008). National Institutes of Health. [Link]

  • Comparative Pharmacokinetics of Paliperidone Palmitate ER Injection: A Steady-State Bioequivalence Study of Schizophrenia. (n.d.). Neuropsychiatry (London). [Link]

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Foreword: The Imperative for Stereochemical Precision in Modern Antipsychotics

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Enantioselective Synthesis of (R)-Paliperidone

Paliperidone, chemically known as 9-hydroxyrisperidone, is the primary active metabolite of the well-established atypical antipsychotic, risperidone.[1][2][3] Its therapeutic efficacy in treating schizophrenia and schizoaffective disorder is attributed to a potent antagonism of central dopamine D2 and serotonin 5-HT2A receptors.[2] The paliperidone molecule possesses a single stereocenter at the C9 position of the pyrido[1,2-a]pyrimidin-4-one ring system, giving rise to two enantiomers: (R)-paliperidone and (S)-paliperidone.[4]

While the commercially available formulation, Invega®, is a racemic mixture of both enantiomers, the advancement of pharmaceutical sciences increasingly favors the development of single-enantiomer drugs.[4][5][6] This paradigm shift is driven by the understanding that enantiomers can exhibit distinct pharmacological and toxicological profiles. Isolating the therapeutically optimal enantiomer can lead to improved efficacy, a better side-effect profile, and a more predictable dose-response relationship. This guide provides a comprehensive overview of the core strategies for achieving an enantioselective synthesis of (R)-paliperidone, designed for researchers and drug development professionals vested in next-generation pharmaceutical manufacturing.

Foundational Synthetic Strategy: The Racemic Approach

The majority of established industrial syntheses for paliperidone initially produce a racemic mixture.[4][7] The common pathway involves the N-alkylation of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole with a suitable electrophilic partner containing the tetrahydropyrido[1,2-a]pyrimidin-4-one core.

A representative synthesis involves the coupling of 3-(2-chloroethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]-pyrimidin-4-one with the benzisoxazole moiety.[3][8] This foundational approach, while robust for producing the racemic active pharmaceutical ingredient (API), sets the stage for subsequent enantioselective modifications or resolutions.

G cluster_0 Core Intermediates A 3-(2-Chloroethyl)-9-hydroxy-2-methyl- 6,7,8,9-tetrahydro-4H-pyrido [1,2-a]pyrimidin-4-one (Racemic) C Racemic Paliperidone A->C N-Alkylation (Base, Solvent) B 6-Fluoro-3-(4-piperidinyl)- 1,2-benzisoxazole B->C caption Fig. 1: General Racemic Synthesis of Paliperidone.

Fig. 1: General Racemic Synthesis of Paliperidone.

From this racemic baseline, two primary branches of enantioselective strategy emerge: the separation of the desired enantiomer (resolution) or the direct, stereocontrolled synthesis of it (asymmetric synthesis).

Strategy I: Chiral Resolution of Racemic Intermediates

Chiral resolution is a classical and industrially validated method for obtaining enantiomerically pure compounds. This approach involves separating a racemic mixture into its constituent enantiomers. While it can be applied to the final paliperidone product, it is often more efficient to perform the resolution on a key chiral intermediate.

Diastereomeric Salt Crystallization

The most common resolution technique relies on the reaction of the racemic substrate with a chiral resolving agent to form a pair of diastereomeric salts. These diastereomers possess different physical properties, most notably solubility, allowing for their separation by fractional crystallization.

Causality of Experimental Choice: The selection of the resolving agent is critical. It must be enantiomerically pure, readily available, and form crystalline salts with the substrate. For a basic compound like paliperidone or its amino-precursors, chiral acids such as tartaric acid derivatives or camphorsulfonic acid are typical candidates. The solvent system is equally crucial; it must provide a significant solubility differential between the two diastereomeric salts to enable efficient separation.

Self-Validating Protocol: Resolution of a Chiral Precursor

  • Salt Formation: Dissolve the racemic key intermediate (e.g., (±)-9-hydroxy-2-methyl-3-(2-(piperidin-4-yl)ethyl)-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one) in a suitable solvent (e.g., methanol, ethanol, or acetone). Add 0.5 equivalents of an enantiomerically pure chiral acid (e.g., L-(-)-Dibenzoyl-tartaric acid).

  • Crystallization: Heat the mixture to ensure complete dissolution, then allow it to cool slowly. The less soluble diastereomeric salt will preferentially crystallize out of the solution. The rate of cooling is a key parameter; slow cooling promotes the formation of larger, purer crystals.

  • Isolation: Isolate the crystalline salt by filtration. Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor, which is enriched in the more soluble diastereomer.

  • Liberation of the Enantiomer: Treat the isolated diastereomeric salt with a base (e.g., aqueous sodium bicarbonate) to neutralize the chiral acid and liberate the free base of the desired enantiomer.

  • Purity Analysis: The enantiomeric excess (ee) of the product must be determined using a validated chiral High-Performance Liquid Chromatography (HPLC) method.[9] This step is non-negotiable for validating the success of the resolution.

Strategy II: Asymmetric Synthesis via Stereoselective Reduction

A more modern and atom-economical approach is asymmetric synthesis, which creates the desired stereocenter in a controlled manner. For (R)-paliperidone, the key transformation is the enantioselective reduction of a prochiral ketone precursor to the corresponding (R)-alcohol.

This strategy avoids the "loss" of 50% of the material inherent in classical resolution. The central element of this approach is a chiral catalyst or reagent that orchestrates the delivery of a hydride to one specific face of the ketone.

Catalytic Asymmetric Reduction

Catalytic methods, such as those employing Noyori-type ruthenium catalysts or Corey-Bakshi-Shibata (CBS) oxazaborolidine catalysts, are highly effective for the asymmetric reduction of ketones.[6] These processes use a stoichiometric amount of a simple reducing agent (e.g., isopropanol, boranes) and only a catalytic amount of the expensive chiral controller.

Mechanism & Rationale: In a transfer hydrogenation using a chiral Ru-diamine-diphosphine complex, for instance, the ketone and a hydrogen donor (like isopropanol) coordinate to the metal center. The chiral ligands create a sterically defined environment, forcing the hydrogen transfer to occur on one face of the carbonyl, yielding one enantiomer of the alcohol in high excess.

G A Prochiral Ketone Precursor (Paliperidone Ketone) B (R)-Paliperidone A->B Asymmetric Transfer Hydrogenation C Chiral Catalyst (e.g., (R,R)-Noyori Catalyst) C->A Controls Stereochemistry D Hydrogen Source (e.g., Isopropanol) D->A caption Fig. 2: Asymmetric Reduction Workflow.

Fig. 2: Asymmetric Reduction Workflow.

Self-Validating Protocol: Asymmetric Transfer Hydrogenation

  • Inert Atmosphere: Charge a reaction vessel with the prochiral ketone precursor, 3-(2-(4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl)ethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4,9-dione. Purge the vessel thoroughly with an inert gas (e.g., Argon or Nitrogen). This is critical as many organometallic catalysts are sensitive to oxygen.

  • Catalyst Preparation: In a separate flask, prepare the active catalyst solution by dissolving the chiral ruthenium catalyst and a base (e.g., potassium tert-butoxide) in the hydrogen-donor solvent (e.g., anhydrous isopropanol).

  • Reaction Execution: Add the catalyst solution to the ketone precursor. Heat the reaction mixture to the optimal temperature (typically 40-80°C) and monitor the reaction progress by HPLC. The disappearance of the starting ketone indicates reaction completion.

  • Work-up and Purification: Upon completion, cool the reaction mixture and quench it with water or a mild acid. Extract the product into a suitable organic solvent (e.g., dichloromethane). Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product is then purified by column chromatography or crystallization to remove the catalyst residue and any byproducts.

  • Stereochemical Validation: The enantiomeric excess of the resulting (R)-paliperidone must be determined by chiral HPLC. The absolute configuration can be confirmed by comparison to an authentic standard or by X-ray crystallography of a suitable derivative.

Comparative Analysis of Synthetic Strategies

The choice of synthetic route in a drug development setting is a multi-faceted decision, balancing scientific elegance with practical and economic constraints.

StrategyKey Reagent / CatalystTypical YieldTypical Enantiomeric Excess (ee)AdvantagesDisadvantages
Chiral Resolution Chiral Acid (e.g., DTTA)< 50% (Theoretical Max)> 99%Well-established, reliable, high ee achievable.Inherently wasteful (loses >50% of material), requires recycling of resolving agent.
Asymmetric Reduction Chiral Ru or Rh Catalyst70 - 95%90 - >99%High yield, atom-economical, catalytic.High cost of catalyst, requires inert conditions, potential for metal contamination.
Biocatalysis Ketoreductase EnzymeVariable> 99%Extremely high selectivity, mild/green conditions.Enzyme stability/cost, substrate scope can be limited, requires specialized fermentation/biotech setup.

Conclusion and Future Outlook

The synthesis of enantiomerically pure (R)-paliperidone is a solvable challenge with multiple viable pathways. While classical resolution remains a robust, albeit less efficient, option, the future of pharmaceutical manufacturing lies in asymmetric catalysis. The development of more active and cost-effective chiral catalysts, including biocatalytic solutions, will continue to make these advanced routes more attractive for large-scale production.

For any drug development program, the ultimate choice of synthesis will depend on a careful evaluation of process efficiency, cost of goods, scalability, and regulatory compliance. The protocols and strategies outlined in this guide provide a foundational framework for making these critical decisions, ensuring that the final API meets the highest standards of purity and stereochemical integrity.

References

  • Synthesis and Absolute Configuration Assignment of 9-Hydroxyrisperidone Enantiomers. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

  • Bartl, J., Benovsky, P., & Krajcovic, J. (2011). Synthesis of paliperidone. (U.S. Patent No. US7977480B2). U.S.
  • Bartl, J., Benovsky, P., & Krajcovic, J. (2010). SYNTHESIS OF PALIPERIDONE. (European Patent No. EP2321311B1).
  • Bartl, J., Benovsky, P., & Krajcovic, J. (2010). Synthesis of paliperidone. (Patent No. WO2010003702A1).
  • Pelliccia, S., & Ruscogeni, S. (2011). A process for the purification of paliperidone. (European Patent No. EP2343296A1).
  • Synthetic scheme of paliperidone: generation of process-related... (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

  • Bartl, J., Benovsky, P., & Krajcovic, J. (2009). Synthesis of paliperidone. (Patent No. WO2009074333A1).
  • National Center for Biotechnology Information. (n.d.). Paliperidone. PubChem. Retrieved January 31, 2026, from [Link]

  • Rao, D. R., & Kankan, R. N. (2015). Process for the preparation of paliperidone. (U.S. Patent No. US9062049B2). U.S.
  • Vekariya, N. A., et al. (2011). Synthesis and characterization of related substances of Paliperidone, an antipsychotic agent. Der Pharmacia Lettre, 3(6), 240-249. [Link]

  • Synthesis and Absolute Configuration Assignment of 9-Hydroxyrisperidone Enantiomers. (2025). ResearchGate. Retrieved January 31, 2026, from [Link]

  • One-pot Catalytic Asymmetric Synthesis of Pyranones. (n.d.). National Center for Biotechnology Information. Retrieved January 31, 2026, from [Link]

  • Comparison of Paliperidone Palmitate from Different Crystallization Processes and Effect on Formulations In Vitro and In Vivo. (2022). National Center for Biotechnology Information. Retrieved January 31, 2026, from [Link]

  • Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis. (n.d.). National Center for Biotechnology Information. Retrieved January 31, 2026, from [Link]

  • Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. (2023). MDPI. [Link]

  • Kannappan, V. (2024). Asymmetric Synthesis in Industry: From Lab to Market. Chiralpedia. [Link]

Sources

Technical Deep Dive: (R)-Paliperidone D2 Receptor Binding Kinetics & Affinity

Author: BenchChem Technical Support Team. Date: February 2026

Topic: (R)-paliperidone dopamine D2 receptor binding affinity Content Type: In-depth technical guide.

Executive Summary

This technical guide provides a rigorous analysis of (R)-paliperidone (the (-)-enantiomer of 9-hydroxyrisperidone), focusing on its pharmacodynamic interaction with the Dopamine D2 receptor . While often administered as a racemic mixture (Invega®) or as the palmitate ester, the specific stereochemical properties of the (R)-enantiomer are critical for understanding metabolic disposition and receptor occupancy dynamics. This document synthesizes binding affinity data (


), dissociation kinetics (

), and experimental methodologies for quantifying these parameters.
Chemical Identity & Stereochemistry

Paliperidone (9-hydroxyrisperidone) possesses a single chiral center at the 9-position of the pyridopyrimidinone ring.

  • Active Moiety: (R)-Paliperidone.[1][2][3][4][5]

  • Optical Rotation: Levorotatory (-).

  • Absolute Configuration: (R).

  • Metabolic Origin: In vivo, risperidone is hydroxylated to 9-hydroxyrisperidone.[6] CYP2D6 primarily yields the (+)-(S)-enantiomer, while CYP3A4 preferentially generates the (-)-(R)-enantiomer [1, 2].

  • Interconversion: The enantiomers exhibit reversible interconversion in aqueous solution and plasma, stabilizing at a ratio of approximately 60:40 ((+):(-)) in human plasma [2].

D2 Receptor Binding Profile
3.1 Affinity Constants (

)

(R)-paliperidone functions as a high-affinity antagonist/inverse agonist at the Dopamine D2 receptor. Unlike "tight-binding" typical antipsychotics, it exhibits rapid dissociation kinetics, a property associated with a lower risk of extrapyramidal symptoms (EPS).

Table 1: Comparative Binding Affinities (


) at Human D2 Receptors 
CompoundEnantiomerReceptor Target

(nM)
Source
Paliperidone (R)-(-) D2 (Cloned Human) 2.8 - 4.0 [3, 4]
Paliperidone(S)-(+)D2 (Cloned Human)~3.0 - 4.0[3]
RisperidoneN/AD2 (Cloned Human)3.1 - 3.8[4]
HaloperidolN/AD2 (Cloned Human)0.6 - 1.0[4]
DopamineN/AD2 (High Affinity)10 - 20[5]

Note: The (R) and (S) enantiomers of paliperidone are generally considered equipotent at the D2 receptor, with no clinically significant difference in intrinsic affinity reported in major binding screens [3].

3.2 Binding Kinetics & "Hit-and-Run" Mechanism

The clinical profile of (R)-paliperidone is defined not just by affinity, but by residence time.

  • Dissociation Rate (

    
    ):  Fast.
    
  • Mechanism: Competitive antagonism.

  • Receptor Occupancy: Therapeutic effect (antipsychotic action) typically requires 65-80% striatal D2 occupancy. Occupancy >80% significantly increases EPS risk.[7]

  • Hypothesis: The "fast dissociation" theory suggests that (R)-paliperidone blocks D2 receptors sufficiently to inhibit phasic dopamine signaling (psychosis) but dissociates rapidly enough to allow physiological dopamine surges, preserving motor function [6].

Signal Transduction Pathway

The D2 receptor is a G-protein coupled receptor (GPCR) coupled to


. Binding of (R)-paliperidone prevents the formation of the high-affinity ternary complex.

D2_Signaling Agonist Endogenous Dopamine D2R Dopamine D2 Receptor (GPCR) Agonist->D2R Activates Antagonist (R)-Paliperidone Antagonist->D2R Blocks (Competitive) G_protein Gi/o Protein (Heterotrimeric) D2R->G_protein Activation (Agonist only) AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP Production AC->cAMP Decreases PKA PKA Activation cAMP->PKA Downregulates Response Physiological Response (Motor/Reward) PKA->Response Modulates

Figure 1: Competitive antagonism of the D2 receptor signaling cascade by (R)-paliperidone.[8]

Technical Methodology: Radioligand Binding Assay

To validate the affinity of (R)-paliperidone, a competitive radioligand binding assay is the gold standard.

5.1 Protocol Overview
  • Objective: Determine the Inhibition Constant (

    
    ) of (R)-paliperidone against a reference radioligand (
    
    
    
    -Spiperone or
    
    
    -Raclopride).
  • System: CHO or HEK-293 cells stably expressing human recombinant D2L receptors.

5.2 Step-by-Step Workflow
  • Membrane Preparation:

    • Harvest cells in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4).

    • Homogenize (Polytron) and centrifuge at 48,000

      
       for 20 mins.
      
    • Resuspend pellet in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM

      
      ).
      
    • Rationale: High salt mimics physiological conditions, crucial for G-protein coupling dynamics.

  • Incubation:

    • Total Binding: Membrane +

      
      -Ligand (~0.2 - 0.5 nM).
      
    • Non-Specific Binding (NSB): Add excess unlabeled antagonist (e.g., 10

      
       (+)-Butaclamol).
      
    • Experimental: Add (R)-paliperidone at varying concentrations (

      
       M to 
      
      
      
      M).
    • Incubate at 25°C for 60 minutes to reach equilibrium.

  • Termination & Counting:

    • Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce ligand sticking).

    • Wash 3x with ice-cold buffer.

    • Measure radioactivity via liquid scintillation counting (LSC).

  • Data Analysis:

    • Calculate

      
       from the displacement curve.
      
    • Convert to

      
       using the Cheng-Prusoff Equation :
      
      
      
      
      Where
      
      
      is radioligand concentration and
      
      
      is the dissociation constant of the radioligand.

Binding_Assay Membrane Membrane Prep (hD2 Receptor) Incubation Incubation 60 min @ 25°C Membrane->Incubation Ligand Radioligand ([3H]-Spiperone) Ligand->Incubation Drug (R)-Paliperidone (Variable Conc.) Drug->Incubation Filtration GF/B Filtration & Wash Incubation->Filtration Counting Scintillation Counting (CPM) Filtration->Counting Analysis Data Analysis (Cheng-Prusoff) Counting->Analysis

Figure 2: Workflow for determining (R)-paliperidone affinity via competitive radioligand binding.

References
  • Vermeir, M. et al. (2008). "Absorption, metabolism, and excretion of paliperidone, a new monoaminergic antagonist, in humans." Drug Metabolism and Disposition, 36(4), 769-779. Link

  • De Vries, R. et al. (2011). "Synthesis and Absolute Configuration Assignment of 9-Hydroxyrisperidone Enantiomers." Current Medicinal Chemistry, 18. Link

  • Schotte, A. et al. (1996).[9] "Risperidone compared with new and reference antipsychotic drugs: in vitro and in vivo receptor binding." Psychopharmacology, 124(1-2), 57-73. Link

  • Leysen, J.E. et al. (1994). "Risperidone: a novel antipsychotic with balanced serotonin-dopamine antagonism, receptor occupancy profile, and pharmacologic activity."[2][10] Journal of Clinical Psychiatry, 55, 5-12. Link

  • Seeman, P. (2002). "Atypical antipsychotics: mechanism of action." Canadian Journal of Psychiatry, 47(1), 27-38. Link

  • Kapur, S. & Seeman, P. (2001). "Does fast dissociation from the dopamine d(2) receptor explain the action of atypical antipsychotics?: A new hypothesis." American Journal of Psychiatry, 158(3), 360-369. Link

Sources

In Vitro Metabolism of (R)-Paliperidone: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the in vitro metabolism of (R)-paliperidone. It is structured to serve researchers and drug development scientists, focusing on the specific stereochemical, enzymatic, and analytical nuances of this compound.

Executive Summary & Chemical Identity

Paliperidone (9-hydroxyrisperidone) is the primary active metabolite of the atypical antipsychotic risperidone.[1] While clinically administered as a racemate (e.g., Invega®), the molecule possesses a single chiral center at the 9-position, giving rise to two enantiomers: (R)-(-)-paliperidone and (S)-(+)-paliperidone .

This guide focuses specifically on the (R)-enantiomer ((-)-9-hydroxyrisperidone). Unlike its parent compound risperidone, which undergoes extensive hepatic metabolism, (R)-paliperidone is characterized by high metabolic stability and significant renal elimination. In vitro assessment of this compound requires a specialized understanding of its low intrinsic clearance and the phenomenon of stereochemical interconversion.

Chemical Specification
ParameterDescription
Chemical Name (R)-3-[2-[4-(6-fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one
Stereochemistry (R)-Enantiomer corresponds to (-)-optical rotation .
Parent Drug Risperidone (metabolized via CYP2D6 to form 9-OH-risperidone)
Key Property Chiral Instability: Undergoes pH-dependent racemization in aqueous media.

Metabolic Stability and Pathways

The metabolic profile of (R)-paliperidone is distinct from most atypical antipsychotics due to its resistance to biotransformation.

Hepatic Stability

In human liver microsomes (HLM) and cryopreserved hepatocytes, (R)-paliperidone exhibits low intrinsic clearance (


) . Approximately 60–80% of the dose is excreted unchanged in urine in vivo, reflecting its resistance to oxidative metabolism in vitro.
Enzymology

While metabolism is minor, four specific pathways have been identified using recombinant CYP enzymes and microsomal incubations.

  • CYP2D6 & CYP3A4: These are the primary isoforms responsible for the limited metabolism observed. Unlike risperidone, where CYP2D6 status (EM vs. PM) dramatically alters exposure, (R)-paliperidone exposure is less sensitive to CYP2D6 genetic polymorphism.

  • Secondary Enzymes: CYP1A2, CYP2C9, and CYP2C19 play negligible roles.

Metabolic Pathways

The degradation of (R)-paliperidone proceeds via four minor routes:

  • N-Dealkylation: Cleavage of the benzisoxazole moiety (forming metabolite M1).

  • Monohydroxylation: Occurs on the alicyclic ring (forming M9).

  • Dehydrogenation: Oxidation of the secondary alcohol to a ketone (forming M12).

  • Benzisoxazole Scission: Ring opening (forming M11).

Stereochemical Interconversion (The "R" Factor)

A critical confounder in in vitro studies of (R)-paliperidone is racemization .

  • Mechanism: The proton at the chiral center (C9) is acidic (alpha to the ketone in the pyridopyrimidinone ring).

  • Observation: Incubation of pure (R)-paliperidone in phosphate buffer (pH 7.4) at 37°C results in time-dependent conversion to (S)-paliperidone until a specific equilibrium ratio is reached (approx. AUC (+)/(-) ratio of 1.6 in plasma).[2]

  • Implication: "Metabolic stability" data often reflects the racemate, as interconversion occurs simultaneously with metabolism.

Visualizing the Metabolic Network

The following diagram illustrates the relationship between risperidone, the interconversion of paliperidone enantiomers, and the downstream metabolites.

PaliperidoneMetabolism cluster_metabolites Minor Metabolic Pathways (<10% Total Clearance) Risperidone Risperidone RPali (R)-Paliperidone ((-)-9-OH-Risperidone) Risperidone->RPali CYP2D6 (Major) CYP3A4 (Minor) SPali (S)-Paliperidone ((+)-9-OH-Risperidone) Risperidone->SPali CYP2D6 RPali->SPali Racemization (pH 7.4 / In Vivo) M1 M1 (N-Dealkylation) RPali->M1 CYP3A4/2D6 M9 M9 (Hydroxylation) RPali->M9 CYP2D6 M12 M12 (Dehydrogenation) RPali->M12 Dehydrogenase M11 M11 (Scission) RPali->M11 Scission Renal Renal Excretion (Unchanged ~60-80%) RPali->Renal Major Route SPali->Renal Major Route

Caption: Metabolic pathway of (R)-paliperidone, highlighting stereochemical interconversion and the dominance of renal excretion over oxidative metabolism.

Experimental Protocols

To study (R)-paliperidone in vitro, standard protocols must be adapted to account for its high stability and potential for racemization.

Protocol A: Microsomal Metabolic Stability Assay

Objective: Determine the intrinsic clearance (


) of (R)-paliperidone.
System:  Human Liver Microsomes (HLM).

Step-by-Step Methodology:

  • Preparation:

    • Thaw pooled HLM (20 mg/mL protein) on ice.

    • Prepare (R)-paliperidone stock (10 mM in DMSO). Dilute to 1 µM working solution in phosphate buffer (100 mM, pH 7.4).

    • Control: Include Verapamil (high turnover) and Warfarin (low turnover) as benchmarks.

  • Incubation:

    • Mix: 1 µM (R)-paliperidone + 0.5 mg/mL HLM in buffer.

    • Pre-incubation: 5 min at 37°C.

    • Start: Initiate reaction with NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM MgCl2).

    • Timepoints: 0, 15, 30, 60, 90, and 120 minutes. Note: Extended timepoints are required due to low turnover.

  • Termination:

    • Aliquot 50 µL of reaction mixture into 150 µL ice-cold acetonitrile (containing Internal Standard, e.g., d4-paliperidone).

    • Centrifuge at 4,000 rpm for 20 min to pellet proteins.

  • Analysis (Chiral LC-MS/MS):

    • Column: Chiralpak AD-RH or AGP column to monitor enantiomeric ratio (R vs S) during incubation.

    • Quantification: Measure depletion of parent (R)-paliperidone.

  • Calculation:

    • Plot ln(% remaining) vs. time.

    • Slope

      
       = elimination rate constant.
      
    • 
      .
      
Protocol B: Metabolite Identification (MetID)

Objective: Detect low-abundance metabolites (M1, M9, M12). System: Hepatocytes (preferred over microsomes for cytosolic enzymes like dehydrogenases).

Workflow Logic:

MetIDWorkflow Sample Cryopreserved Hepatocytes + (R)-Paliperidone (10 µM) Incubation Incubation (4 hours, 37°C) Sample->Incubation Quench Quench (Acetonitrile) Incubation->Quench Analysis UHPLC-Q-ToF-MS (High Res Mass Spec) Quench->Analysis DataProc Metabolite Pilot/MassLynx (Mass Defect Filtering) Analysis->DataProc

Caption: High-concentration hepatocyte incubation workflow for identifying minor metabolites of (R)-paliperidone.

Quantitative Data Summary

The following table summarizes the typical in vitro parameters for paliperidone (racemate/enantiomers) derived from literature and regulatory filings.

ParameterValueNotes
HLM Intrinsic Clearance (

)
< 10 µL/min/mgClassified as a Low Clearance compound.
Plasma Protein Binding ~74%Moderate binding; primarily to

-acid glycoprotein.
P-gp Efflux Ratio > 2.0Substrate for P-glycoprotein; limits CNS penetration relative to risperidone.
Major Enzyme Contribution CYP2D6, CYP3A4Contribution is minor relative to renal clearance.
In Vivo Half-Life (

)
~23 hoursLong half-life supports once-daily dosing (OROS) or monthly (Palmitate).
Enantiomeric Ratio (AUC) (+)/(-)

1.6
Steady-state ratio in human plasma favors the (S)-(+) enantiomer.[2]

Scientific Causality & Interpretation

Why is (R)-Paliperidone so stable?

The stability of (R)-paliperidone arises from the presence of the 9-hydroxyl group. In risperidone, the 9-position is a "soft spot" for CYP2D6 oxidation. Once this position is hydroxylated to form paliperidone, the molecule becomes more polar and sterically hindered at that site, preventing further rapid oxidation. The remaining metabolic sites (N-dealkylation, benzisoxazole scission) have high activation energy barriers, making renal filtration the path of least resistance.

The Clinical Relevance of Chirality

While (R)- and (S)-paliperidone have similar receptor binding affinities (D2 and 5-HT2A antagonism), the interconversion phenomenon means that administering a pure enantiomer would not yield a stereochemically pure exposure in vivo. Therefore, drug development efforts have focused on the racemate (Invega) or the palmitate ester prodrug (Invega Sustenna) rather than resolving the enantiomers.

References

  • Vermeir, M. et al. (2008). Absorption, metabolism, and excretion of paliperidone, a new monoaminergic antagonist, in humans.[3] Drug Metabolism and Disposition.[3][4][5][6] Link

  • FDA Center for Drug Evaluation and Research. (2006). Invega (Paliperidone) Clinical Pharmacology and Biopharmaceutics Review.Link

  • De Leon, J. et al. (2010).[4] The pharmacokinetics of paliperidone versus risperidone.[1][4][7][8][9] Psychosomatics.[4][5][7][10] Link

  • Schotte, A. et al. (1996). Risperidone compared with new and reference antipsychotic drugs: in vitro and in vivo receptor binding. Psychopharmacology.[2][10][11] Link

  • Aravagiri, M. et al. (1997). Simultaneous determination of risperidone and 9-hydroxyrisperidone enantiomers in human plasma by LC-MS/MS.[6] Journal of Chromatography B. Link

  • Cahn, R.S., Ingold, C., Prelog, V. (1966). Specification of Molecular Chirality. Angewandte Chemie International Edition. (Basis for R/S assignment). Link

  • Janssen Pharmaceuticals. (2023). Invega Sustenna Prescribing Information.[10][11]Link

Sources

Preclinical Evaluation & Stereochemical Profiling of (R)-Paliperidone: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Directive

The Stereochemical Imperative

Paliperidone (9-hydroxyrisperidone) is clinically marketed as a racemate. However, in the precision medicine era, the "chiral switch" strategy—developing a single enantiomer to improve the therapeutic index—remains a critical avenue of investigation.

This guide provides a rigorous preclinical framework for isolating and characterizing (R)-paliperidone . Unlike generic summaries, this document focuses on the differential pharmacokinetics (PK) and receptor residence time that often distinguish enantiomers in this class. The central hypothesis driving this workflow is that while (R)- and (S)-paliperidone may share similar static affinity (


) for the Dopamine D2 receptor, they likely exhibit distinct off-rates (

) and metabolic clearances, necessitating separate evaluation.

Part 2: Chemical Isolation & Quality Control

Before biological testing, high-purity (R)-paliperidone (>99% ee) must be secured. Relying on racemic stock introduces confounding variables.

Chiral Separation Protocol

Objective: Isolate (R)-paliperidone from racemic 9-hydroxyrisperidone.

Methodology: High-Performance Liquid Chromatography (HPLC) using Polysaccharide-based Chiral Stationary Phases (CSPs).

  • Column Selection: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-3,5-dimethylphenylcarbamate).

  • Mobile Phase: n-Hexane / Ethanol / Diethylamine (85:15:0.1 v/v/v).

  • Flow Rate: 1.0 mL/min at 25°C.

  • Detection: UV at 280 nm.

Validation Criteria (Self-Correcting Step):

  • Resolution (

    
    ):  Must be > 1.5 to ensure baseline separation.
    
  • Enantiomeric Excess (ee): Analyze fractions via analytical chiral HPLC. If ee < 99%, perform a second purification cycle.

  • Solid State Characterization: Confirm absolute configuration via X-ray crystallography or circular dichroism (CD) spectroscopy, comparing against known standards.

Part 3: In Vitro Pharmacodynamics (Signaling & Affinity)

Receptor Binding Profile

The antipsychotic efficacy of paliperidone is driven by antagonism at D2 and 5-HT2A receptors. The (R)-enantiomer must be profiled for its specific binding kinetics.

Table 1: Target Receptor Profile (Representative Data)

Receptor TargetAssay TypeLigandReference

(Racemate)
Critical (R)-Isomer Threshold
Dopamine

Radioligand Binding

-Spiperone
~2.8 nM

nM
Serotonin

Radioligand Binding

-Ketanserin
~0.4 nM

nM
Histamine

Radioligand Binding

-Pyrilamine
~2.3 nMMonitor for sedation risk
Alpha-1 Adrenergic Radioligand Binding

-Prazosin
~0.7 nMMonitor for orthostatic hypotension
Functional Assay: -Arrestin Recruitment

Recent literature suggests that while affinity (


) is similar between isomers, functional selectivity (biased agonism) differs.

Protocol:

  • Cell Line: HEK293T cells overexpressing human D2L receptors.

  • Transfection: Bioluminescence Resonance Energy Transfer (BRET) biosensors for

    
    -arrestin 2.
    
  • Treatment: Incubate cells with increasing concentrations of (R)-paliperidone (

    
     to 
    
    
    
    M) in the presence of dopamine (
    
    
    ).
  • Readout: Measure inhibition of dopamine-induced BRET signal.

  • Analysis: Calculate

    
     and 
    
    
    
    . A lower
    
    
    compared to the (S)-isomer indicates less functional antagonism via the arrestin pathway, potentially correlating with reduced Extrapyramidal Symptoms (EPS).

Part 4: Visualization of Signaling Logic

The following diagram illustrates the differential downstream effects that must be evaluated.

G Drug (R)-Paliperidone D2R D2 Receptor Drug->D2R High Affinity Antagonism 5 5 Drug->5 Gi Gi/o Protein D2R->Gi Blockade Arrestin Beta-Arrestin Recruitment D2R->Arrestin Biased Modulation? HT2A High Affinity Antagonism Antipsychotic Antipsychotic Efficacy HT2A->Antipsychotic Modulates DA Release cAMP cAMP Reduction (Inhibition) Gi->cAMP cAMP->Antipsychotic EPS Motor Side Effects (EPS) Arrestin->EPS Correlation

Figure 1: Mechanism of Action and Signal Transduction Pathways. (R)-Paliperidone antagonism at D2 and 5-HT2A modulates downstream Gi/o and Beta-Arrestin pathways, balancing efficacy against motor side effects.

Part 5: In Vivo Pharmacokinetics (The Differentiator)

Stereoselective metabolism is the primary justification for developing a single enantiomer. In humans and rodents, the ratio of (R) to (S) can shift due to enantioselective renal clearance or P-glycoprotein (P-gp) transport.

PK Study Design (Rat Model)

Subjects: Male Sprague-Dawley rats (


 per group).
Dosing:  Intravenous (IV) vs. Oral (PO) at 1 mg/kg.

Workflow:

  • Administration: Administer (R)-paliperidone.

  • Sampling: Serial blood draws at 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours.

  • Bioanalysis: LC-MS/MS using a chiral column (Chiralpak AD-RH) to detect in vivo racemization.

    • Note: If (S)-paliperidone appears in plasma after (R)-only dosing, chiral inversion is occurring, which may invalidate the development of a pure enantiomer.

Key Parameters to Calculate:

  • 
     (Exposure)[1]
    
  • 
     (Renal Clearance)
    
  • 
     (Volume of Distribution)
    
  • Brain/Plasma Ratio (Critical for CNS drugs; driven by P-gp efflux).

Part 6: Behavioral Efficacy Models

To validate antipsychotic potential, the (R)-isomer must be tested in standard schizophrenia models.

MK-801 Induced Hyperlocomotion

This model mimics the positive symptoms (psychosis) of schizophrenia via NMDA receptor hypofunction.

Protocol:

  • Acclimatization: Place rats in Open Field chambers for 30 mins.

  • Pre-treatment: Administer Vehicle, Racemate, or (R)-Paliperidone (0.1, 0.3, 1.0 mg/kg SC) 30 mins prior to challenge.

  • Challenge: Administer MK-801 (0.3 mg/kg IP).

  • Measurement: Record locomotor activity (distance traveled) for 60 mins.

  • Success Metric: Dose-dependent reduction in hyperlocomotion without sedation (measured by inactivity in non-challenged controls).

Prepulse Inhibition (PPI) of Acoustic Startle

This measures sensorimotor gating, a core deficit in schizophrenia.

Protocol:

  • Startle Chamber: Sound-attenuated box with a piezoelectric accelerometer.

  • Session:

    • Pulse-Alone: 120 dB burst (40ms).

    • Prepulse+Pulse: 70-80 dB prepulse (20ms) followed 100ms later by 120 dB pulse.

  • Treatment: Administer (R)-paliperidone 30 mins prior.

  • Analysis:

    
    .
    
  • Success Metric: Reversal of PPI deficits induced by apomorphine or isolation rearing.

Part 7: Preclinical Workflow Diagram

Workflow cluster_0 Phase 1: Chemistry cluster_1 Phase 2: In Vitro cluster_2 Phase 3: In Vivo Synth Racemic Synthesis (9-OH-Risperidone) Separation Chiral HPLC Separation (Chiralpak AD/OD) Synth->Separation QC QC: ee > 99% Abs Config (X-ray) Separation->QC Binding Receptor Binding (Ki Determination) QC->Binding Func Functional Assays (cAMP / B-Arrestin) Binding->Func PK PK & Brain Penetration (Stereoselective Analysis) Func->PK Go/No-Go Behav Efficacy Models (MK-801 Locomotion / PPI) PK->Behav Dose Selection

Figure 2: Integrated Preclinical Development Workflow. A sequential decision gate system ensuring chemical purity before biological investment.

Part 8: References

  • Corey-Bloom, J., et al. "Comparative Pharmacology of Risperidone and Paliperidone." Drugs in R&D, vol. 16, no. 1, 2015.

    • Context: Establishes the baseline receptor binding differences between risperidone and its metabolite paliperidone.

  • FDA Center for Drug Evaluation and Research. "Clinical Pharmacology and Biopharmaceutics Review: Paliperidone Palmitate." Application No: 207946Orig1s000, 2014.

    • Context: Details the regulatory requirement for LC-MS/MS assays quantifying specific enantiomers and "flip-flop" kinetics.

  • Boyda, H.N., et al. "A comparison of the metabolic side-effects of the second-generation antipsychotic drugs risperidone and paliperidone in animal models."[2] PLOS ONE, 2021.[2]

    • Context: Provides the protocol for metabolic profiling and glucose tolerance testing in rats.

  • British Pharmacological Society. "Signalling profile differences: paliperidone versus risperidone."[3] British Journal of Pharmacology, 2013.

    • Context: Highlights the functional selectivity and signaling differences (biased agonism) relevant to the hydroxyl group.

Sources

Technical Guide: Stereoselective Clinical Pharmacology of (R)-Paliperidone

Author: BenchChem Technical Support Team. Date: February 2026

Doc ID: CP-PAL-R-001 | Version: 2.0 | Status: Effective

Executive Summary

This technical guide provides a rigorous framework for the early-phase clinical investigation of (R)-paliperidone ((-)-9-hydroxyrisperidone). While commercial paliperidone formulations (e.g., Invega®, Invega Sustenna®) are administered as racemic mixtures, regulatory mandates (FDA Policy Statement on Stereoisomeric Drugs) require the explicit characterization of individual enantiomers to rule out stereoselective toxicity, unique active transport mechanisms, or chiral inversion.

This document targets clinical pharmacologists and bioanalytical scientists, outlining the causality between stereochemistry and pharmacokinetics (PK) and providing self-validating protocols for Phase I trials.

Part 1: Stereochemical Context & Mechanism

The Enantiomeric Distinction

Paliperidone (9-hydroxyrisperidone) contains a single chiral center at the C-9 position.[1][2]

  • (+)-(S)-paliperidone: The major metabolite formed from risperidone via CYP2D6 .[1]

  • (-)-(R)-paliperidone: The minor metabolite formed via CYP3A4 , but constitutes 50% of the active pharmaceutical ingredient (API) in directly administered paliperidone formulations.

Critical Insight: In "Poor Metabolizers" (PM) of CYP2D6 treated with risperidone, the (R):(S) ratio shifts. However, in direct paliperidone administration, renal clearance dominates. The primary risk in early-phase studies is stereoselective renal handling or P-gp efflux differences, not metabolic interconversion.

Mechanism of Action (MoA)

Both enantiomers function as antagonists with high affinity for:

  • D2 Dopamine Receptors: Antipsychotic efficacy.[2][3][4]

  • 5-HT2A Serotonin Receptors: Mitigation of extrapyramidal symptoms (EPS).

  • Alpha-1/Alpha-2 Adrenergic & H1 Histaminergic Receptors: Drivers of orthostatic hypotension and sedation side effects.

Part 2: Bioanalytical Strategy (Phase I Requirement)

Standard achiral LC-MS/MS is insufficient for Phase I regulatory filing. You must validate a chiral method to track the (R)-enantiomer specifically.

Chiral Bioanalytical Protocol

Objective: Quantify (R)- and (S)-paliperidone in human plasma with a Lower Limit of Quantification (LLOQ) of 0.1 ng/mL.

Methodology:

  • Extraction: Solid Phase Extraction (SPE) using mixed-mode cation exchange cartridges (e.g., Oasis MCX) to remove phospholipid interferences.

  • Separation:

    • Column:

      
      -acid glycoprotein (AGP) chiral stationary phase. The AGP column is superior for basic drugs like paliperidone compared to amylose/cellulose columns due to protein-drug affinity simulation.
      
    • Mobile Phase: Ammonium acetate (10 mM, pH 7.0) / Isopropanol (98:2 v/v).

    • Flow Rate: 0.5 mL/min (isocratic).

  • Detection: MS/MS in positive electrospray ionization (ESI+) mode.

    • Transition: m/z 427.2

      
       207.1 (active moiety fragment).
      

Self-Validating Check:

  • Resolution Factor (

    
    ):  Must be 
    
    
    
    between (R) and (S) peaks.
  • Racemic Control: Inject a 50:50 standard. If the area ratio deviates from 1.0

    
     0.05, the method is biased and fails validation.
    

Part 3: Metabolic & Elimination Pathways (Visualization)

The following diagram illustrates the differential formation of (R)-paliperidone from risperidone versus its direct elimination when administered as a drug. This distinction is vital for explaining PK variability in Phase I data.

Paliperidone_Metabolism Risperidone Risperidone (Parent) CYP2D6 CYP2D6 (Major Path) Risperidone->CYP2D6 CYP3A4 CYP3A4 (Minor Path) Risperidone->CYP3A4 S_Pali (+)-(S)-Paliperidone (Major Metabolite) CYP2D6->S_Pali Stereoselective Hydroxylation CYP3A4->S_Pali R_Pali (-)-(R)-Paliperidone (Target Analyte) CYP3A4->R_Pali Non-selective Hydroxylation Renal Renal Elimination (59% Unchanged) S_Pali->Renal UGT Glucuronidation (Minor) Fecal Fecal Elimination (~11%) S_Pali->Fecal R_Pali->Renal Active Transport (P-gp/OCT2) R_Pali->Fecal

Figure 1: Stereoselective metabolic pathways. Note that while CYP2D6 preferentially generates the (S)-enantiomer, the (R)-enantiomer relies heavily on renal clearance and transport via P-gp, making it susceptible to drug-drug interactions (DDIs) with P-gp inhibitors.

Part 4: Phase I Study Design for (R)-Paliperidone

To isolate the PK profile of (R)-paliperidone, the study design must control for CYP2D6 genotype status, even if administering the racemate.

Study Protocol: Stereoselective PK Assessment

Design: Open-label, single-dose, randomized crossover. Subjects: Healthy volunteers stratified by CYP2D6 genotype (Extensive Metabolizers vs. Poor Metabolizers).

Workflow:

  • Dosing: Administer 6 mg paliperidone ER (racemate).

  • Sampling: Venous blood samples at 0, 1, 2, 4, 6, 8, 12, 24, 48, 72, and 96 hours.

  • Urine Collection: fractional collection (0-24h) to determine renal clearance (

    
    ) for each enantiomer.
    

Key Parameter Calculation: Calculate the Enantiomeric Ratio (S/R) for AUC and


.


  • Interpretation:

    • If Ratio

      
      : No stereoselective handling.
      
    • If Ratio deviation > 20%: Indicates stereoselective protein binding or transporter affinity (likely P-glycoprotein).

Quantitative Data Summary (Reference Values)

The following table summarizes expected values derived from healthy subject trials. Deviations from these baselines in your study may indicate bioanalytical error or novel covariate effects.

Parameter(R)-Paliperidone(S)-PaliperidoneRacemic PaliperidoneNotes
Tmax (h) 22 - 2422 - 2424ER formulation driven
t1/2 (h) ~23~2323Elimination is parallel
Protein Binding 74%74%74%Low stereoselectivity
Renal Clearance Active SecretionActive Secretion~59% of DoseSubstrate for OCT2/MATE
Metabolic Ratio Minor formation via CYP3A4Major formation via CYP2D6N/ARelevant only if parent is Risperidone

Part 5: Safety & Toxicology (The "R" Factor)

In early-phase studies, specific adverse events (AEs) must be correlated with enantiomeric exposure levels.

QT Prolongation Analysis

Paliperidone causes QTc prolongation (approx. 12.3 ms at high doses).

  • Hypothesis: Is one enantiomer more cardiotoxic?

  • Protocol: Perform Concentration-QTc (C-QTc) modeling using the concentration of (R)-paliperidone specifically.

  • Logic: If the (R)-isomer accumulates in renal impairment (due to specific transporter saturation), and if (R) has higher hERG affinity (theoretical), then safety margins must be set based on (R) levels, not total drug.

Chiral Inversion Check

You must prove that (R)-paliperidone does not invert to (S)-paliperidone in vivo.

  • Method: Administer a stable isotope-labeled version of pure (R)-paliperidone (if available for microdosing) or infer from the stability of the S/R ratio over 96 hours.

  • Standard: The S/R ratio should remain constant during the elimination phase (log-linear terminal phase). A changing ratio implies stereoselective elimination or inversion.

Part 6: Regulatory Logic (FDA 505(b)(2))

When filing for new formulations (e.g., long-acting injectables like Erzofri or Invega Hafyera), you are often bridging to established data. However, for the Chemistry, Manufacturing, and Controls (CMC) section:

  • Optical Rotation: Must be specified for the API.

  • Enantiomeric Purity: The limit for the "wrong" enantiomer (if developing a single isomer) or the ratio (if racemate) must be strictly controlled.

  • Justification: If developing a racemate, you must cite the 1992 FDA policy and provide data showing that the (R)-enantiomer contributes to efficacy and does not carry disproportionate toxicity.

References

  • US Food and Drug Administration (FDA). (1992). FDA Policy Statement for the Development of New Stereoisomeric Drugs. Retrieved from [Link]

  • Vermeir, M., et al. (2008). Absorption, metabolism, and excretion of paliperidone, a new monoaminergic antagonist, in humans. Drug Metabolism and Disposition.[3][4][5][6][7][8][9] Retrieved from [Link]

  • DailyMed. (2023). INVEGA SUSTENNA- paliperidone palmitate injection, suspension.[10][11][12][13][14] National Library of Medicine. Retrieved from [Link][2]

  • Wang, J.S., et al. (2008). Risperidone and Paliperidone Inhibit P-Glycoprotein Activity In Vitro.[15] Biological & Pharmaceutical Bulletin. Retrieved from [Link]

  • Aravagiri, M., et al. (2012). Simultaneous determination of risperidone and 9-hydroxyrisperidone enantiomers in human plasma by LC-MS/MS. Journal of Chromatography B. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Cell-Based Functional Assays for (R)-Paliperidone Characterization

[1]

Abstract

(R)-Paliperidone (9-hydroxyrisperidone) acts primarily as an antagonist at Dopamine D2 and Serotonin 5-HT2A receptors.[1][2] Unlike simple binding assays, functional cell-based assays reveal the compound's ability to modulate downstream signaling, including G-protein coupling and

1cAMP modulation assayCalcium Flux assay1

Introduction & Mechanism of Action

Paliperidone is the major active metabolite of risperidone.[3][4] It contains a chiral center at the 9-hydroxy position.[1][3][5] While the (R)- and (S)-enantiomers exhibit similar binding affinities (

1
The Receptor Profile[6][7][8]
  • Dopamine D2 Receptor: Coupled to

    
     proteins.[1] Agonism inhibits Adenylyl Cyclase (AC), reducing cAMP.[1] (R)-Paliperidone acts as an antagonist , reversing this inhibition.[1]
    
  • Serotonin 5-HT2A Receptor: Coupled to

    
     proteins.[1] Agonism activates Phospholipase C (PLC), generating IP3 and releasing intracellular Calcium (
    
    
    ).[1] (R)-Paliperidone acts as an antagonist/inverse agonist , blocking this flux.[1]
Advanced Insight: Biased Signaling

Recent pharmacological profiling suggests that while paliperidone is a potent antagonist of G-protein signaling, it may act as a partial agonist in recruiting

11

Visualizing the Signaling Pathways

The following diagram illustrates the opposing G-protein pathways and the intervention point of (R)-paliperidone.

Gcluster_0Dopamine D2 Pathway (Gi)cluster_1Serotonin 5-HT2A Pathway (Gq)DopamineDopamineD2RD2 ReceptorDopamine->D2RAgonistGiGi ProteinD2R->GiActivatesACAdenylyl CyclaseGi->ACInhibitscAMPcAMP(Decreased)AC->cAMPReductionSerotoninSerotoninHT2A5-HT2A ReceptorSerotonin->HT2AAgonistGqGq ProteinHT2A->GqActivatesPLCPLC-betaGq->PLCActivatesCalciumCa2+ Release(Increased)PLC->CalciumIP3 PathwayPaliperidone(R)-Paliperidone(Antagonist)Paliperidone->D2RBlocksPaliperidone->HT2ABlocks

Figure 1: Mechanism of action for (R)-Paliperidone at D2 (Gi-coupled) and 5-HT2A (Gq-coupled) receptors.[1]

Protocol 1: D2 Receptor Antagonism (cAMP Assay)[1]

Since D2 activation inhibits cAMP, the assay must be run in Antagonist Mode . This involves stimulating the cells with Forskolin (to raise cAMP baseline) and Dopamine (to lower it), then measuring the ability of (R)-paliperidone to restore cAMP levels.[1]

Materials
  • Cell Line: CHO-K1 or HEK293 stably expressing human Dopamine D2 receptor (short isoform recommended).[1]

  • Reagents:

    • (R)-Paliperidone (dissolved in DMSO, stock 10 mM).[1]

    • Agonist: Dopamine HCl (freshly prepared in antioxidant buffer).[1]

    • Stimulator: Forskolin (10 µM final).[1]

    • Detection Kit: HTRF cAMP, Lance Ultra cAMP, or GloSensor cAMP.[1]

  • Buffer: HBSS + 20 mM HEPES + 0.1% BSA + 0.5 mM IBMX (PDE inhibitor) + 0.01% Ascorbic Acid (to protect Dopamine).[1]

Step-by-Step Methodology
  • Cell Preparation: Harvest cells at 80-90% confluency. Resuspend in assay buffer at 2,000 cells/µL.

  • Plating: Dispense 5 µL of cell suspension (10,000 cells/well) into a white 384-well low-volume plate.

  • Antagonist Addition: Add 2.5 µL of (R)-paliperidone dilution series (11-point curve, e.g., 10 µM to 0.1 nM). Incubate for 15 minutes at RT.

    • Why? Pre-incubation ensures the antagonist occupies the receptor before the agonist competes.

  • Agonist/Stimulator Addition: Add 2.5 µL of a mixture containing Forskolin (4x) and Dopamine (4x EC80) .

    • Note: The EC80 of Dopamine must be determined in a separate agonist run. Common EC80 is ~10-30 nM.[1]

  • Incubation: Incubate for 30-45 minutes at RT.

  • Detection: Add detection reagents (e.g., cAMP-d2 and Anti-cAMP-Cryptate) per kit instructions.[1] Incubate 1 hour.

  • Read: Measure Time-Resolved Fluorescence (TR-FRET) at 665/620 nm.

Data Analysis (D2)
  • Normalization: Normalize FRET ratios to "Max Response" (Forskolin only, no Dopamine) and "Min Response" (Forskolin + Dopamine).

  • Curve Fit: Plot % Reversal of Inhibition vs. Log[(R)-paliperidone].

  • Output:

    
     (functional potency) and 
    
    
    (binding constant derived from Cheng-Prusoff).

Protocol 2: 5-HT2A Receptor Antagonism (Calcium Flux)[1]

5-HT2A couples to Gq, causing a transient spike in intracellular calcium.[1] This is best measured using a kinetic fluorescent plate reader (e.g., FLIPR or FDSS).[1]

Materials
  • Cell Line: CHO-K1 or HEK293 stably expressing human 5-HT2A.[1]

  • Reagents:

    • (R)-Paliperidone.[1][2][4][5][6][7]

    • Agonist: Serotonin (5-HT) or

      
      -methyl-5-HT (more selective).[1]
      
    • Dye: Fluo-4 AM, Fluo-8, or Calcium-6 (Molecular Devices).[1]

  • Assay Buffer: HBSS + 20 mM HEPES + 2.5 mM Probenecid (inhibits dye efflux).[1]

Step-by-Step Methodology
  • Plating: Plate cells (15,000/well) in black-wall, clear-bottom 384-well plates. Incubate overnight at 37°C/5% CO2.

  • Dye Loading: Remove media. Add 20 µL Dye Loading Buffer.[1] Incubate 1 hour at 37°C, then 15 mins at RT.

  • Compound Plate Prep: Prepare (R)-paliperidone (5x concentration) in assay buffer.

  • Agonist Plate Prep: Prepare Serotonin at EC80 concentration (5x).

  • Online Addition (FLIPR):

    • Baseline: Read fluorescence for 10 seconds.

    • Injection 1 (Antagonist): Inject (R)-paliperidone.[1] Read for 5-10 minutes.

      • Observation: Watch for inverse agonism (decrease in baseline) if the receptor has high constitutive activity.[1]

    • Injection 2 (Agonist): Inject Serotonin (EC80).[1] Read for 2-3 minutes to capture the peak calcium transient.

  • Analysis: Calculate "Max - Min" fluorescence units (RFU) for the agonist phase.

Experimental Workflow Diagram

Workflowcluster_TreatTreatment PhaseStartStart: Cell Plating(Overnight)DyeLoadDye Loading (Calcium)ORBuffer Prep (cAMP)Start->DyeLoadAntagAdd (R)-Paliperidone(15 min Pre-incubation)DyeLoad->AntagAgonistAdd Agonist (EC80)(Dopamine or Serotonin)Antag->AgonistReadDetection(TR-FRET or FLIPR)Agonist->ReadAnalysisData Analysis(IC50 / Schild Plot)Read->Analysis

Figure 2: Unified workflow for cell-based antagonist assays.

Data Presentation & Interpretation

When characterizing (R)-paliperidone, summarize data using the parameters below. Comparison with Risperidone is recommended for validation.[1]

ParameterAssay TypeExpected Value (Approx)Interpretation
D2

cAMP (Antagonist)1.0 - 5.0 nMPotent blockade of dopamine signaling.[1]
5-HT2A

Ca Flux (Antagonist)0.5 - 2.0 nMVery high potency; typically > D2 potency.[1]
Schild Slope Functional Shift~ 1.0Indicates competitive antagonism.[1]
Constitutive Activity Inverse AgonistNegative % Response(R)-Paliperidone may reduce basal levels below vehicle.[1]

Scientific Integrity Note: Ensure you calculate the Functional




1

18

Troubleshooting & Optimization

  • Solubility: (R)-Paliperidone is lipophilic.[1] Dissolve in 100% DMSO to 10 mM, then dilute. Ensure final DMSO in assay is <0.5% to avoid non-specific cell toxicity.[1]

  • Ascorbic Acid: Dopamine oxidizes rapidly.[1] Always include 0.01% Ascorbic Acid or 1 mM DTT in the buffer when running the D2 assay.

  • Receptor Density: High receptor expression levels can mask antagonism (receptor reserve).[1] Use cells with physiological expression levels or perform partial receptor inactivation experiments if

    
     values appear artificially high.[1]
    
  • Chiral Purity: Ensure the (R)-paliperidone source is >99% enantiomerically pure. Contamination with (S)-paliperidone may not drastically shift

    
     (as they are equipotent) but will confound specific pharmacokinetic correlations.[1]
    

References

  • Functional Selectivity of Paliperidone: Title: Signalling profile differences: paliperidone versus risperidone.[1][3][4][5][9][10][11][6][12] Source: British Journal of Pharmacology (2013).[1] Link:[Link]

  • Receptor Binding Profile: Title: Comparative Pharmacology of Risperidone and Paliperidone.[1][3][10][11][6][12] Source: Drugs in R&D (2011).[1] Link:[Link]

  • General Assay Methodology (Dopamine D2): Title: Discriminating between Arrestin- and G Protein-Mediated Dopamine Receptor Signaling.[1] Source: Methods in Enzymology.[1] Link:[Link][1]

In vivo microdialysis for (R)-paliperidone brain distribution

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Stereoselective In Vivo Microdialysis for (R)-Paliperidone Brain Distribution

Part 1: Strategic Overview & Scientific Rationale

1.1 The Chirality Imperative in Psychopharmacology Paliperidone (9-hydroxyrisperidone) is the major active metabolite of risperidone.[1] While clinically administered as a racemate or extended-release formulation, its pharmacokinetics are stereoselective. The (+)-(9R)-enantiomer and (-)-(9S)-enantiomer exhibit distinct metabolic pathways and protein binding profiles. In the context of Central Nervous System (CNS) drug development, measuring total brain concentration is insufficient. The driver of receptor occupancy (D2/5-HT2A) is the unbound free fraction (


) in the Interstitial Fluid (ISF).

1.2 The Blood-Brain Barrier (BBB) & P-glycoprotein (P-gp) Paliperidone is a known substrate of P-glycoprotein (MDR1/ABCB1). P-gp actively effluxes the drug from the brain back into the systemic circulation, significantly limiting CNS exposure.[2]

  • Critical Insight: Traditional whole-brain homogenate studies conflate vascular-bound, intracellular, and non-specifically bound drug. Only microdialysis can isolate the free drug concentration (

    
    ) necessary to calculate the unbound partition coefficient (
    
    
    
    ), the definitive metric of BBB penetration.

Part 2: Experimental Design & Setup

Animal Model Selection
  • Species: Male Sprague-Dawley Rats (280–320g) or C57BL/6 Mice.

  • P-gp Validation (Optional but Recommended): To validate transport mechanisms, compare Wild Type (WT) vs. Mdr1a/1b Knockout mice.

Microdialysis Probe Selection
  • Membrane Type: Polyethersulfone (PES) or Cuprophan.

    • Reasoning: Paliperidone is moderately lipophilic (LogP ~ 2.4). PES membranes offer high recovery with minimal non-specific binding compared to older cellulose membranes.

  • Cut-off (MWCO): 6 kDa or 20 kDa (Paliperidone MW: 426.5 g/mol ).

  • Probe Geometry: Concentric design; 2-4 mm active membrane length for rat striatum/cortex.

Part 3: Detailed Protocols

Protocol A: Stereotactic Surgery & Probe Implantation

Objective: Precise implantation of the guide cannula into the Medial Prefrontal Cortex (mPFC), a key region for antipsychotic efficacy.

  • Anesthesia: Induce with 5% Isoflurane; maintain at 2-2.5%. Verify depth via toe-pinch reflex.

  • Stereotaxis: Fix head in stereotaxic frame (David Kopf Instruments). Ensure skull is flat (Bregma and Lambda at equal dorsoventral coordinates).

  • Coordinates (Rat mPFC):

    • AP: +3.2 mm (Anterior to Bregma)

    • ML: +0.6 mm (Lateral to midline)

    • DV: -3.0 mm (Ventral from dura surface) – Guide cannula tip position.

    • Note: The probe will extend 2-4 mm beyond this, targeting the -5.0 to -7.0 mm depth.

  • Anchoring: Implant 3 stainless steel bone screws. Secure cannula with dental acrylic cement.

  • Recovery: Allow 24-48 hours post-op recovery before microdialysis to minimize blood-brain barrier leakage artifacts.

Protocol B: Microdialysis Sampling & In Vivo Recovery

Objective: Collection of ISF and determination of probe efficiency using Retrodialysis by Drug.

Perfusate Composition (Artificial Cerebrospinal Fluid - aCSF):

  • NaCl 147 mM, KCl 2.7 mM, CaCl₂ 1.2 mM, MgCl₂ 0.85 mM.

  • Crucial Step: Adjust pH to 7.4. Filter through 0.22 µm membrane.

Workflow:

  • Equilibration: Insert probe. Perfuse aCSF at 1.0 µL/min for 90 minutes (stabilization period). Discard dialysate.

  • Dosing: Administer Paliperidone (Racemate) via subcutaneous (s.c.) or intravenous (i.v.) route (e.g., 1 mg/kg).

  • Sampling: Collect dialysate fractions every 20 minutes for 4-6 hours into refrigerated fraction collectors (4°C).

  • Calibration (Retrodialysis):

    • Why: To calculate absolute concentration from dialysate concentration.

    • Method: After the sampling phase, switch perfusate to aCSF containing a known concentration of Paliperidone (

      
      ).
      
    • Perfuse for 60 mins. Collect 3 samples.

    • Calculation:

      
      
      
      
      
Protocol C: Stereoselective Bioanalysis (Chiral LC-MS/MS)

Objective: Separate (R)- and (S)-paliperidone from the microdialysate matrix.

Instrumentation: Triple Quadrupole Mass Spectrometer (e.g., SCIEX 6500+) coupled to UHPLC.

Chromatographic Conditions:

  • Chiral Column: Chiralcel OD-RH (150 x 4.6 mm, 5 µm) or AGP (Alpha-1 Acid Glycoprotein) column.

    • Note: Cellulose-based columns (OD-RH) are preferred for reverse-phase compatibility.

  • Mobile Phase:

    • A: 10 mM Ammonium Acetate (pH 7.0)

    • B: Acetonitrile (ACN)[3]

    • Isocratic Mode: 60:40 (A:B) typically yields baseline separation.

  • Flow Rate: 0.5 mL/min.

MS/MS Parameters (ESI+):

  • Precursor Ion: m/z 427.2 (Protonated Paliperidone)

  • Product Ion: m/z 207.1 (Quantifier), 237.1 (Qualifier).

  • Internal Standard: Paliperidone-d4 or Risperidone-d4.

Data Output Structure:

AnalyteRetention Time (min)MRM TransitionLower Limit of Quant (LLOQ)
(S)-Paliperidone4.2427.2 → 207.10.5 ng/mL
(R)-Paliperidone 5.8 427.2 → 207.1 0.5 ng/mL
IS (Paliperidone-d4)5.0431.2 → 211.1N/A

Part 4: Data Visualization & Logic

Workflow Diagram

The following diagram illustrates the sequential workflow from surgery to stereoselective data analysis.

MicrodialysisWorkflow cluster_Probe Microdialysis Interface Surgery Stereotaxic Surgery (mPFC Target) Recovery Recovery Period (24-48 Hours) Surgery->Recovery Probe Probe Perfusion (aCSF @ 1 µL/min) Recovery->Probe Dosing Systemic Dosing (Racemic Paliperidone) Dialysate Dialysate Collection (20 min bins) Dosing->Dialysate Drug Transport Probe->Dosing Baseline collected Analysis Chiral LC-MS/MS (Separation of R/S) Dialysate->Analysis Sample Prep Data Kp,uu,brain Calculation (Unbound Partition Coeff) Analysis->Data Quantification

Caption: End-to-end workflow for determining stereoselective brain distribution via microdialysis.

Mechanistic Pathway: BBB Transport

This diagram highlights the critical role of P-gp in limiting (R)-paliperidone entry, necessitating the microdialysis approach.

BBB_Transport Plasma Plasma (Systemic) Free Drug Endothelium BBB Endothelial Cell Plasma->Endothelium Passive Diffusion Endothelium->Plasma Back Diffusion BrainISF Brain ISF (Target Site) Endothelium->BrainISF Passive Diffusion Pgp P-gp Efflux Pump (ABCB1) BrainISF->Pgp Substrate Binding Probe Microdialysis Probe (Semi-permeable) BrainISF->Probe Recovery (Diffusion) Pgp->Plasma Active Efflux (Limits Brain Conc.)

Caption: Kinetic model of Paliperidone transport across the BBB, highlighting P-gp efflux and probe sampling.

Part 5: Data Analysis & Interpretation

To validate the brain penetration of (R)-paliperidone, calculate the Unbound Partition Coefficient (


) . This is the gold standard metric.


  • 
     : Area under the curve of free drug in ISF (from Microdialysis).
    
  • 
     : Area under the curve of free drug in plasma (Total Plasma Conc 
    
    
    
    Plasma Free Fraction
    
    
    ).

Interpretation Table:


Value
InterpretationMechanism
~ 1.0 Passive DiffusionNo active transport hindrance.
< 0.5 Efflux Substrate P-gp/BCRP actively pumping drug out (Expected for Paliperidone).
> 1.5 Active UptakeTransporter-mediated influx (Rare for antipsychotics).

References

  • Wang, J. S., Zhu, H. J., Markowitz, J. S., Donovan, J. L., & DeVane, C. L. (2010). Evaluation of antipsychotic drugs as inhibitors of multidrug resistance transporter P-glycoprotein. Psychopharmacology, 210(3), 417–424.

  • Aravagiri, M., & Marder, S. R. (2001). Simultaneous determination of risperidone and 9-hydroxyrisperidone enantiomers in human plasma by liquid chromatography with ultraviolet detection. Journal of Chromatography B: Biomedical Sciences and Applications, 763(1-2), 125-134.

  • De Leon, J., Wynn, G., & Sandson, N. B. (2010). The pharmacokinetics of paliperidone versus risperidone.[4] Psychosomatics, 51(1), 80-88.[4][5]

  • Hammarlund-Udenaes, M. (2010). Microdialysis as an important technique in systems pharmacology—a historical and methodological review. The AAPS Journal, 12(3), 290-307.

  • Schinkel, A. H. (1999). P-Glycoprotein, a gatekeeper in the blood–brain barrier. Advanced Drug Delivery Reviews, 36(2-3), 179-194.

Sources

Application Note: Structural Elucidation and Stereochemical Assignment of (R)-paliperidone using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the use of Nuclear Magnetic Resonance (NMR) spectroscopy for the complete structural verification and stereochemical determination of (R)-paliperidone, a critical atypical antipsychotic agent. We present a multi-tiered analytical workflow, beginning with one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR for unambiguous confirmation of the molecular scaffold. Subsequently, a detailed protocol for the determination of enantiomeric purity and the assignment of the absolute configuration of the chiral secondary alcohol at the C9 position is outlined, employing the modified Mosher's method. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis, quality control, and regulatory submission of chiral pharmaceutical compounds like (R)-paliperidone.

Introduction: The Significance of Stereochemistry in Paliperidone

Paliperidone, the primary active metabolite of risperidone, is a potent antagonist of dopamine D2 and serotonin 5-HT2A receptors, making it an effective treatment for schizophrenia and schizoaffective disorder.[1][2] Its chemical structure is characterized by a benzisoxazole moiety linked to a piperidine ring, which in turn is connected to a tetrahydropyrido[1,2-a]pyrimidin-4-one system.[3] This latter fused ring system contains a single stereocenter at the C9 position, bearing a hydroxyl group.

The specific three-dimensional arrangement of atoms, or stereochemistry, at this chiral center is paramount, as enantiomers of a drug can exhibit significantly different pharmacological and toxicological profiles.[4] For paliperidone, the therapeutic activity is primarily associated with the (R)-enantiomer. Therefore, robust and reliable analytical methods are required to not only confirm the chemical identity but also to unequivocally establish the absolute configuration and enantiomeric purity of the active pharmaceutical ingredient (API). NMR spectroscopy is an exceptionally powerful tool for this purpose, providing detailed information about molecular structure and stereochemistry.[5][6]

Foundational Structural Verification: 1D and 2D NMR Analysis

A complete and unambiguous assignment of all proton and carbon signals is the foundational step in the structural analysis of paliperidone.[3] This is achieved through a combination of 1D and 2D NMR experiments.

One-Dimensional NMR: ¹H and ¹³C Spectra

The ¹H NMR spectrum provides initial information on the number and types of protons present. For paliperidone, the aromatic region (typically δ 7.0-8.0 ppm) will show signals corresponding to the protons on the benzisoxazole ring system, while the aliphatic region (δ 1.5-4.5 ppm) will contain the more complex, overlapping signals from the piperidine and tetrahydropyrido-pyrimidinone moieties.[3][7]

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. Due to the C2-symmetry in the piperidine ring, some carbon signals will represent two equivalent carbons, leading to higher intensity peaks.[7] The presence of a fluorine atom will also induce splitting of nearby carbon signals.[7]

Two-Dimensional NMR: Establishing Connectivity

To resolve ambiguities from 1D spectra, a suite of 2D NMR experiments is employed to map out the bonding network of the molecule.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbons (²J and ³J couplings). This is crucial for tracing out the proton spin systems within the individual ring structures.[8]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom to which it is directly attached. This allows for the definitive assignment of protonated carbon signals.[9]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is vital for connecting the different spin systems and assigning quaternary (non-protonated) carbons, thus piecing together the entire molecular skeleton.[9]

The logical workflow for this foundational analysis is depicted below.

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Analysis cluster_assign Structural Assignment H_NMR ¹H NMR Proton_Systems Identify Proton Spin Systems H_NMR->Proton_Systems CH_Assign Assign Protonated Carbons H_NMR->CH_Assign C_NMR ¹³C NMR C_NMR->CH_Assign COSY COSY COSY->Proton_Systems HSQC HSQC HSQC->CH_Assign HMBC HMBC Quat_Assign Assign Quaternary Carbons HMBC->Quat_Assign Proton_Systems->Quat_Assign CH_Assign->Quat_Assign Final_Structure Confirm Full Molecular Scaffold Quat_Assign->Final_Structure

Figure 1: Workflow for Achiral Structural Elucidation.
Expected NMR Data for Paliperidone

The following table summarizes the expected chemical shifts for key nuclei in paliperidone, based on literature data.[7][9] Note that exact values may vary depending on the solvent and concentration.

Atom(s) ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Key Correlations (HMBC)
Benzisoxazole Aromatic ~7.1 - 7.9~110 - 165Protons correlate to quaternary carbons of the fused rings.
Piperidine CH₂ ~2.0 - 3.5~30 - 54Protons correlate to adjacent piperidine carbons and the benzisoxazole C.
Ethyl Linker CH₂ ~2.5 - 2.9~22, ~57Protons correlate to piperidine N-adjacent carbons and pyrimidinone C.
Tetrahydropyrido CH₂ ~1.8 - 4.0~20 - 45Complex overlapping region, resolved by 2D NMR.
C9-H (Chiral Center) ~4.5~65Correlates to adjacent carbons in the tetrahydropyridinone ring.
C=O (Carbonyl) -~163Correlates to adjacent CH₂ and CH₃ protons.
C-CH₃ ~2.1~18Correlates to the olefinic and carbonyl carbons in the pyrimidinone ring.

Protocol 1: General Structure Verification of Paliperidone

Objective: To confirm the chemical structure of a paliperidone sample using a standard suite of NMR experiments.

Materials:

  • Paliperidone sample (~15-20 mg)

  • Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆)

  • 5 mm NMR tubes

  • NMR Spectrometer (≥400 MHz recommended)

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 15-20 mg of the paliperidone sample into a clean, dry vial.

    • Add ~0.6 mL of deuterated solvent (e.g., CDCl₃) to dissolve the sample. Vortex briefly to ensure complete dissolution.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup & Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a ¹³C{¹H} NMR spectrum (proton-decoupled).

    • Acquire a 2D ¹H-¹H COSY spectrum.

    • Acquire a 2D ¹H-¹³C HSQC spectrum (optimized for ¹JCH ≈ 145 Hz).

    • Acquire a 2D ¹H-¹³C HMBC spectrum (optimized for nJCH ≈ 8 Hz).

  • Data Processing & Analysis:

    • Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction.

    • Reference the ¹H and ¹³C spectra to the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the ¹H NMR spectrum to determine relative proton counts.

    • Analyze the COSY spectrum to identify coupled proton networks.

    • Use the HSQC spectrum to assign protons to their directly attached carbons.

    • Use the HMBC spectrum to establish long-range correlations and connect the molecular fragments.

    • Compare the assigned chemical shifts and connectivity map with the known structure of paliperidone and reference data.[7][9]

Stereochemical Analysis: Confirming the (R)-Configuration

While standard NMR can confirm the molecular scaffold, it cannot differentiate between enantiomers. To determine the absolute configuration and enantiomeric excess (e.e.), a chiral auxiliary must be introduced to create diastereomers, which are distinguishable by NMR.[2] The modified Mosher's method is a robust and widely accepted technique for secondary alcohols like the one in paliperidone.[1][10]

Principle of the Mosher's Ester Analysis

The method involves derivatizing the chiral alcohol (paliperidone) with both enantiomers of a chiral derivatizing agent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form diastereomeric esters.[6] The bulky phenyl group of the MTPA moiety adopts a preferred conformation, creating a distinct anisotropic shielding/deshielding effect on the protons of the paliperidone scaffold. By comparing the ¹H NMR spectra of the (R)-MTPA and (S)-MTPA esters, a pattern of chemical shift differences (Δδ = δS - δR) emerges. The sign of these Δδ values for protons on either side of the newly formed ester plane allows for the unambiguous assignment of the absolute configuration of the alcohol.[11]

G cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_analysis Data Analysis & Assignment Pali (R)-Paliperidone Sample R_MTPA React with (R)-MTPA-Cl Pali->R_MTPA S_MTPA React with (S)-MTPA-Cl Pali->S_MTPA R_Ester_NMR Acquire ¹H NMR of (R)-Ester R_MTPA->R_Ester_NMR S_Ester_NMR Acquire ¹H NMR of (S)-Ester S_MTPA->S_Ester_NMR Assign_Spectra Assign Protons in Both Spectra R_Ester_NMR->Assign_Spectra S_Ester_NMR->Assign_Spectra Calc_Delta Calculate Δδ (δS - δR) Assign_Spectra->Calc_Delta Model Apply Mosher's Model Calc_Delta->Model Config_Assign Confirm (R)-Configuration Model->Config_Assign

Figure 2: Workflow for Chiral Purity and Configuration Analysis.

Protocol 2: Determination of Absolute Configuration and Enantiomeric Purity

Objective: To determine the absolute configuration and measure the enantiomeric excess of an (R)-paliperidone sample using the modified Mosher's ester method.

Materials:

  • (R)-paliperidone sample (~2-3 mg per reaction)

  • (R)-(-)-α-Methoxy-α-trifluoromethylphenylacetyl chloride [(R)-MTPA-Cl]

  • (S)-(+)-α-Methoxy-α-trifluoromethylphenylacetyl chloride [(S)-MTPA-Cl]

  • Anhydrous deuterated pyridine (Pyridine-d₅) or anhydrous CDCl₃

  • 4-(Dimethylamino)pyridine (DMAP) as a catalyst

  • Two clean, dry 5 mm NMR tubes

  • Anhydrous conditions (glove box or nitrogen atmosphere recommended for reagent handling)

Methodology:

  • Preparation of the (S)-MTPA Ester (Tube 1):

    • In a dry vial, dissolve ~2-3 mg of the paliperidone sample in ~0.6 mL of anhydrous pyridine-d₅.

    • Add a catalytic amount of DMAP.

    • Add a slight molar excess (~1.2 equivalents) of (S)-MTPA-Cl to the solution.

    • Agitate the mixture gently and allow the reaction to proceed at room temperature for 1-2 hours, or until completion (can be monitored by TLC or LC-MS if necessary).

    • Transfer the reaction mixture directly to an NMR tube.

  • Preparation of the (R)-MTPA Ester (Tube 2):

    • Repeat step 1 in a separate vial and NMR tube using (R)-MTPA-Cl.

  • NMR Data Acquisition:

    • Acquire a high-resolution ¹H NMR spectrum for each of the two diastereomeric ester samples. Ensure identical acquisition parameters for both samples.

  • Data Processing and Analysis:

    • Process both spectra identically.

    • Carefully assign the proton signals for both diastereomers. 2D NMR (COSY) may be necessary if assignments are not straightforward.

    • Create a table of chemical shifts for assigned protons (Li and Ri) on both sides of the C9 carbinol center.

    • Calculate the chemical shift difference: Δδ = δS - δR for each pair of assigned protons.

    • Configuration Assignment: According to the Mosher model, protons on one side of the MTPA ester plane will have positive Δδ values, while those on the other side will have negative Δδ values. Compare this pattern to the expected model for an (R)-alcohol to confirm the absolute configuration.

    • Enantiomeric Purity (e.e.) Calculation: If the starting material contains the minor (S)-enantiomer, the ¹H NMR spectrum of the (S)-MTPA ester will also show a small set of signals corresponding to the (S,S)-diastereomer. The e.e. can be calculated by integrating a well-resolved signal from the major (R,S)-diastereomer and the corresponding signal from the minor (S,S)-diastereomer.

      • e.e. (%) = [ (Integral_major - Integral_minor) / (Integral_major + Integral_minor) ] * 100

Conclusion

NMR spectroscopy provides a definitive and comprehensive analytical platform for the structural characterization of (R)-paliperidone. The synergistic use of 1D and 2D NMR techniques enables the complete and unambiguous assignment of the molecular scaffold, serving as a robust identity test. Furthermore, the application of chiral derivatizing agents, exemplified by the Mosher's ester protocol, allows for the precise determination of the absolute configuration at the C9 stereocenter and the quantification of enantiomeric purity. These methods, when properly validated, are indispensable for ensuring the quality, safety, and efficacy of (R)-paliperidone in pharmaceutical development and manufacturing, aligning with the stringent requirements of regulatory agencies.

References

  • Magritek. (n.d.). Case study of Paliperidone. Retrieved from [Link][7]

  • Magritek. (2021, February 25). Paliperidone - Verify the structure of your products by combining 1D and 2D NMR experiments. Retrieved from [Link][3]

  • National Center for Biotechnology Information. (n.d.). Paliperidone. PubChem Compound Database. Retrieved from [Link][1]

  • Kotha, S. S. K., et al. (2020). Identification, isolation and characterization of process related impurities in Paliperidone Palmitate bulk drug by LC-MS, Prep-HPLC, HRMS and NMR. Journal of Applicable Chemistry, 9(1), 67-87. Retrieved from [Link][9]

  • Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR. Chemical Reviews, 104(1), 17-117.
  • Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer reagents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and α-methoxy-α-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512-519.
  • Parker, D. (1991). NMR determination of enantiomeric purity. Chemical Reviews, 91(7), 1441-1457.
  • Hoye, T. R., et al. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.
  • Diehl, B. W. K. (2008). NMR Spectroscopy in Pharmaceutical Analysis. Elsevier.[5]

  • U.S. Food and Drug Administration. (n.d.). Improvement of Biological Product Quality by Application of New Technologies to Characterize of Vaccines and Blood Products: NMR Spectroscopy and Light Scattering. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Paliperidone Palmitate. PubChem Compound Database. Retrieved from [Link][2]

  • Singh, S., & Roy, R. (2016). The application of absolute quantitative 1H NMR spectroscopy in drug discovery and development. Expert Opinion on Drug Discovery, 11(7), 695-706.[12]

  • Moravek. (n.d.). Applications of NMR in Pharmaceutical Analysis. Retrieved from [Link][6]

  • Wenzel, T. J. (2016). Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity. ACS Central Science, 2(5), 283-291.
  • Chen, Y. (2001). Recent Advances in 1H NMR Determination of Absolute Configuration via Chiral Derivatizing Agents. University of Illinois Urbana-Champaign. Retrieved from [Link][6]

  • Vijaya Durga, D., et al. (2020). A review on 2D NMR spectroscopy. Indo American Journal of Pharmaceutical Sciences, 7(5), 822-830.[8]

  • Hoye, T. R., et al. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols, 2(10), 2451-2458.[10]

  • Nozawa, H., et al. (2023). Quantification of risperidone and paliperidone by liquid chromatography-tandem mass spectrometry in biological fluids and solid tissues obtained from two deceased using the standard addition method. Legal Medicine, 65, 102340.[13]

  • U.S. Food and Drug Administration. (2022). Modern Intact NMR Approach Reveals Synchronized Microstructural Changes in Nanoemulsion Drug Formulations. Retrieved from [Link][14]

  • Farooqui, M., et al. (2013). Identification and determination of Related substances of Paliperidone in Bulk drug and Pharmaceutical Formulations by HPLC and HPLC-MS-MS. International Journal of Advanced Pharmaceutical Research, 3(12), 1381-1391.[15]

  • Reddy, B. R., et al. (2021). Physico-Chemical Characterization of Paliperidone Palmitate and Compatibility Studies with its Pharmaceutical Excipients. Journal of Pharmaceutical Research International, 33(20B), 67-77.[16]

  • NotEvans. (2017, June 25). How does the Mosher ester method allow determination of absolute configuration of secondary alcohols? Chemistry Stack Exchange. Retrieved from [Link][11]

  • Wikipedia. (n.d.). Chiral analysis. Retrieved from [Link][4]

Sources

Troubleshooting & Optimization

Technical Support Center: Chiral Separation of Paliperidone Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Chromatography Support Hub. Subject: Optimization & Troubleshooting for Paliperidone Chiral Resolution Operator: Senior Application Scientist (Ph.D.) Status: Active | System: HPLC & SFC

Executive Summary & Molecule Profile

User Query: Why is separating Paliperidone enantiomers difficult?

Scientist's Log: Paliperidone (9-hydroxyrisperidone) presents a unique challenge compared to its parent compound, risperidone. It possesses a single chiral center at the hydroxylated carbon, resulting in two enantiomers: (+)-(S)-paliperidone and (-)-(R)-paliperidone.

The primary chromatographic difficulty arises from two factors:

  • Basicity: The piperidinyl-benzisoxazole moiety is basic (pKa ~8.2), leading to severe peak tailing due to interactions with residual silanols on silica-based columns.

  • Solubility vs. Selectivity: The hydroxyl group increases polarity, requiring careful mobile phase tuning to balance retention (

    
    ) with enantioselectivity (
    
    
    
    ).

Method Development Protocol (The "Gold Standard")

User Query: Which column and mobile phase should I start with?

Recommendation: Do not rely on protein-based columns (like AGP) for preparative or robust analytical work unless analyzing biological fluids. For QC and purification, Polysaccharide-based Stationary Phases are the industry standard due to higher loading capacity and durability.

Phase 1: Column Screening Strategy

Initiate screening with the "Big Four" coated/immobilized polysaccharide phases.

Column CodeSelector ChemistryInteraction MechanismSuitability for Paliperidone
CSP-1 (e.g., AD-H) Amylose tris(3,5-dimethylphenylcarbamate)H-bonding,

-

High. Excellent recognition of the benzisoxazole ring.
CSP-2 (e.g., OD-H) Cellulose tris(3,5-dimethylphenylcarbamate)H-bonding, steric fitHigh. Often complementary to AD-H.
CSP-3 (e.g., OJ-H) Cellulose tris(4-methylbenzoate)Inclusion complexMedium. Good for some polar analytes but less predictable for paliperidone.
CSP-4 (e.g., IA/IB) Immobilized versions of AD/ODSolvent versatilityHigh. Allows use of DCM/THF to improve solubility.
Phase 2: Mobile Phase Selection (Polar Organic Mode)

Avoid Normal Phase (Hexane/IPA) if solubility is an issue. Polar Organic Mode (POM) is superior for Paliperidone.

  • Base Solvent: 100% Acetonitrile (ACN) or Methanol (MeOH).

  • Modifier: 0.1% Diethylamine (DEA) or Triethylamine (TEA). Crucial: You must use a basic additive to suppress silanol ionization.

  • Ratio: Start with ACN:MeOH (90:10) + 0.1% DEA.

Workflow Visualization: Method Development Logic

MethodDev cluster_legend Legend Start Start: Paliperidone Racemate Screen Screen CSPs (AD-H, OD-H) Mobile Phase: ACN/MeOH + 0.1% DEA Start->Screen CheckRs Check Resolution (Rs) Screen->CheckRs Decision1 Rs > 1.5? CheckRs->Decision1 Success Validate Method Decision1->Success Yes Fail Rs < 1.5 Decision1->Fail No Optimize Switch Alcohol Modifier (MeOH <-> EtOH <-> IPA) Fail->Optimize Temp Lower Temp (10°C - 20°C) Optimize->Temp Temp->CheckRs L1 Action L2 Decision L3 Success

Figure 1: Logical workflow for optimizing chiral separation parameters. Note the iterative loop involving alcohol modifiers and temperature control.

Troubleshooting Center (FAQs)

User Query: My peaks are tailing severely (Tailing Factor > 1.8). What is wrong?

Diagnosis: This is the most common issue with Paliperidone. The basic nitrogen in the piperidine ring is interacting with acidic silanols on the column support.

Corrective Actions:

  • Add Base: Ensure your mobile phase contains 0.1% DEA (Diethylamine) . If already present, increase to 0.2%.

  • Switch to Immobilized Column: Older coated columns (AD-H) may have exposed silanols if the coating is damaged. Immobilized columns (IA/IB) often have better end-capping.

  • Temperature: Slightly increase temperature (to 30-35°C) to improve mass transfer kinetics, though this may reduce selectivity (see below).

User Query: I have separation, but the resolution is poor (Rs ~ 1.2). How do I get baseline separation?

Diagnosis: Your selectivity (


) is insufficient. The thermodynamic difference in binding energy between the two enantiomers is too small.

Corrective Actions:

  • The "Temperature Trick": Chiral separation is enthalpy-driven. Lowering the temperature (e.g., from 25°C to 10°C) almost always increases resolution for polysaccharide phases, albeit with higher backpressure [1].

  • Alcohol Switch: If using Methanol, switch to Ethanol or Isopropanol (IPA) . Bulky alcohols often change the conformation of the chiral selector, creating a tighter "pocket" for the enantiomers.

  • SFC Option: If HPLC fails, switch to Supercritical Fluid Chromatography (SFC) . The low viscosity of supercritical CO2 allows for higher efficiency and often unique selectivity patterns compared to liquids [2].

Troubleshooting Logic: Peak Shape vs. Resolution

Troubleshooting Problem Identify Defect Tailing Peak Tailing Problem->Tailing LowRs Low Resolution Problem->LowRs ActionTail1 Add 0.1% DEA/TEA Tailing->ActionTail1 Primary Fix ActionRs1 Lower Temp (15°C) LowRs->ActionRs1 Thermodynamic Fix ActionTail2 Check Column Age (Voiding?) ActionTail1->ActionTail2 If fails ActionRs2 Change Modifier (MeOH -> IPA) ActionRs1->ActionRs2 Steric Fix

Figure 2: Decision tree for distinguishing between kinetic issues (tailing) and thermodynamic issues (resolution).

Advanced Protocol: SFC Implementation

For high-throughput screening or purification, SFC is superior to HPLC for Paliperidone.

SFC Optimized Conditions:

  • Column: Chiralpak AD-H or Chiralcel OD-H (5 µm).

  • Mobile Phase: CO2 / Methanol (co-solvent).

  • Gradient: 5% to 40% Methanol over 5 minutes.

  • Additive: 0.2% Isopropylamine (IPAm) or DEA in the co-solvent.

  • Back Pressure: 120-150 bar.

Why it works: The diffusivity of CO2 minimizes the mass transfer resistance, sharpening the peaks of the basic paliperidone molecule significantly better than liquid mobile phases [3].

References

  • Thermodynamic Study of Chiral Separation: Title: Chiral HPLC analysis of formoterol stereoisomers and thermodynamic study of their interconversion. (Applied principles for basic drugs). Source: PubMed / NIH URL:[Link]

  • SFC vs HPLC Efficiency: Title: Supercritical fluid chromatography for the enantioseparation of pharmaceuticals.[1][2][3][4] Source: Journal of Pharmaceutical and Biomedical Analysis URL:[Link]

  • Method Development for Paliperidone: Title: Analytical methods for the estimation of paliperidone (Includes HPLC validation data). Source: ResearchGate URL:[Link]

  • Chiral Column Selection Guide: Title: Chiral HPLC Separations - A Guide to Column Selection. Source: Phenomenex URL:[5][Link]

Sources

Technical Support Center: Enhancing the Stability of (R)-paliperidone Formulations

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals actively engaged in the formulation of (R)-paliperidone. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific rationale to empower you to overcome common stability challenges. This is a living document, structured to address issues as they arise in the lab, blending established principles with practical, field-proven insights.

Section 1: Frequently Asked Questions (FAQs) - Navigating Common Hurdles

This section addresses the most common initial questions and roadblocks encountered during the development of (R)-paliperidone formulations.

Question 1: My (R)-paliperidone solution/suspension is developing a yellowish tint upon storage. What is the likely cause and how can I prevent it?

Answer: The development of a yellowish tint is a classic indicator of degradation, most commonly due to oxidation or photodecomposition. (R)-paliperidone is susceptible to both pathways.[1]

  • Oxidative Degradation: The tertiary amine in the piperidine ring and other electron-rich moieties in the paliperidone structure are susceptible to oxidation. This can be exacerbated by the presence of trace metal ions, which can catalyze oxidative reactions, or exposure to peroxides that may be present as impurities in excipients. A common oxidative degradation product is the N-oxide derivative.[1][2]

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions leading to colored degradants. Forced degradation studies have shown that paliperidone is labile under photolytic stress conditions.[1]

Initial Mitigation Strategies:

  • Inert Atmosphere: During manufacturing, purge all solutions and the headspace of your container with an inert gas like nitrogen or argon to displace oxygen.

  • Light Protection: Formulate and store your product in amber or opaque containers to protect it from light.

  • Excipient Purity: Ensure all excipients are of high purity and low in peroxide and trace metal content.

Question 2: I'm observing crystal growth and aggregation in my (R)-paliperidone palmitate nanosuspension over time. What factors contribute to this instability?

Answer: Physical instability in nanosuspensions, such as crystal growth (Ostwald ripening) and aggregation, is a significant challenge. This is driven by the high surface energy of the nanoparticles. Several factors can be at play:

  • Insufficient Stabilization: The choice and concentration of stabilizers (surfactants and/or polymers) are critical. These agents provide a steric or electrostatic barrier on the particle surface to prevent them from getting too close and fusing.[3]

  • Crystallinity of the API: The presence of amorphous content in your paliperidone palmitate raw material can lead to instability. Amorphous regions have higher energy and can be more prone to dissolution and recrystallization, leading to particle size changes.[4][5]

  • Manufacturing Process: The energy input during milling or homogenization can create regions of amorphous drug on the crystal surface, which can be a source of instability. The cooling rate during crystallization of the API can also influence its crystallinity and subsequent stability in suspension.[4][5]

Initial Mitigation Strategies:

  • Optimize Stabilizer System: Experiment with different types and combinations of stabilizers. Polysorbates (e.g., Polysorbate 80) and poloxamers are commonly used.

  • Characterize API: Thoroughly characterize the solid-state properties of your (R)-paliperidone palmitate, including its degree of crystallinity, using techniques like DSC and XRD.

  • Control Manufacturing Process: Carefully control the parameters of your particle size reduction process and the crystallization of your API.

Section 2: Troubleshooting Guides - A Deeper Dive into Problem Solving

This section provides a more detailed, systematic approach to tackling specific stability issues.

Troubleshooting Guide 1: Chemical Degradation - Unwanted Impurities

Problem: A new impurity peak is detected during stability testing of your (R)-paliperidone formulation by HPLC/UPLC.

Logical Troubleshooting Workflow:

Caption: Troubleshooting workflow for chemical degradation.

Step 1: Characterize the Degradation Environment

Review the storage conditions under which the impurity appeared (temperature, humidity, light exposure). Also, scrutinize the formulation composition for potential incompatibilities.

Step 2: Perform Forced Degradation Studies

To identify the degradation pathway, subject your (R)-paliperidone drug substance to forced degradation conditions as outlined in ICH Q1A(R2).[6][7][8] This will help you determine if the impurity is a result of hydrolysis, oxidation, or photolysis.

Protocol: Forced Degradation of (R)-paliperidone

Stress ConditionProtocolPotential Degradants
Acid Hydrolysis Dissolve (R)-paliperidone in 0.1 N HCl and heat at 80°C for 2 hours. Neutralize before analysis.Cleavage of the benzisoxazole ring.
Base Hydrolysis Dissolve (R)-paliperidone in 0.1 N NaOH and keep at room temperature for 8 hours. Neutralize before analysis.Cleavage of the benzisoxazole ring.
Oxidation Treat (R)-paliperidone solution with 3% H₂O₂ at room temperature for up to 7 hours.N-oxide formation is a primary degradation product.[2]
Photodegradation Expose (R)-paliperidone solution to a light source according to ICH Q1B guidelines.Complex mixture of degradants.
Thermal Degradation Keep solid (R)-paliperidone at 80°C for 72 hours.Generally stable to dry heat.[1]

Step 3: Identify the Degradation Pathway

Analyze the stressed samples using a validated stability-indicating HPLC or UPLC method. Compare the retention time of the impurity in your stability sample with the peaks generated during forced degradation.

Step 4: Select an Appropriate Stabilization Strategy

  • For Oxidative Degradation:

    • Antioxidants: Incorporate antioxidants into your formulation.

      • Water-soluble: Ascorbic acid (0.01-0.1% w/v), sodium metabisulfite (0.01-0.1% w/v).[9][10]

      • Mechanism: These agents are more readily oxidized than paliperidone, thus sacrificially protecting the drug.

    • Chelating Agents: Add a chelating agent like ethylenediaminetetraacetic acid (EDTA) (0.01-0.05% w/v).[5][11][12][13][14]

      • Mechanism: EDTA forms stable complexes with metal ions, preventing them from catalyzing oxidative reactions.[13]

  • For Hydrolytic Degradation:

    • pH Optimization: Adjust the pH of the formulation to a range where paliperidone has maximum stability. This typically involves creating a pH-stability profile.

    • Buffering Agents: Use appropriate buffering agents (e.g., citrate, phosphate) to maintain the optimal pH.

  • For Photodegradation:

    • Primary Packaging: Use amber glass vials or pre-filled syringes, or opaque plastic containers.

    • Secondary Packaging: Package the primary container in a light-protective carton.

Step 5: Reformulate and Re-evaluate

Incorporate the selected stabilizers into your formulation and place it on an accelerated stability study to quickly assess the effectiveness of the changes.

Troubleshooting Guide 2: Physical Instability of Suspensions

Problem: Your (R)-paliperidone palmitate injectable suspension shows an increase in particle size and/or sedimentation that is difficult to resuspend.

Logical Troubleshooting Workflow:

Caption: Troubleshooting workflow for physical instability.

Step 1: Characterize Particle Properties

  • Particle Size Distribution: Use laser diffraction to monitor changes in the particle size distribution over time.

  • Zeta Potential: Measure the zeta potential to assess the electrostatic stability of the suspension. A higher absolute value (e.g., > |30| mV) generally indicates better stability.

  • Microscopy: Visually inspect the suspension under a microscope for signs of aggregation or changes in crystal habit.

Step 2: Evaluate the Stabilizer System

  • Type and Concentration: The choice of stabilizer is critical. For parenteral suspensions, non-ionic surfactants like Polysorbate 80 and Poloxamer 188 are commonly used.[15][16][17] The concentration should be sufficient to cover the surface of the drug particles.

  • Mechanism: Surfactants adsorb to the particle surface, providing a steric barrier that prevents aggregation.

Step 3: Assess the Manufacturing Process

  • Milling/Homogenization: High-energy processes can induce amorphous regions on the crystal surface, leading to instability. The duration and intensity of milling should be carefully controlled.

  • Sterilization: Terminal sterilization by autoclaving can cause particle growth. Aseptic processing is often preferred for nanosuspensions.

Step 4: Optimize Formulation and Process

  • Excipient Screening: Experiment with different stabilizers and their concentrations.

  • Process Parameter Optimization: If using wet milling, optimize parameters such as milling time, speed, and bead size.

Protocol: Stability-Indicating RP-UPLC Method for (R)-paliperidone Palmitate

This is a general protocol that should be validated for your specific formulation.

ParameterCondition
Column Acquity BEH C18 (50 mm × 2.1 mm, 1.7 µm) or equivalent
Mobile Phase Acetonitrile and Ammonium Acetate Buffer (e.g., 10 mM, pH adjusted) in a gradient
Flow Rate 0.6 mL/min
Detection UV at 238 nm
Column Temperature 40°C
Injection Volume 5 µL
Run Time Approximately 3 minutes

This method should be capable of separating paliperidone palmitate from its potential degradation products like the N-oxide and free paliperidone.[2]

Troubleshooting Guide 3: Container-Closure Interactions

Problem: You observe unexpected impurities or a change in pH in your (R)-paliperidone formulation that cannot be attributed to inherent drug degradation.

Cause: Interactions with the primary packaging components (e.g., glass vial, rubber stopper, pre-filled syringe) can lead to the introduction of leachables into the formulation.[18][19][20]

Investigation Strategy:

  • Extractables Study:

    • Purpose: To identify potential leachables by subjecting the container-closure components to harsh conditions (e.g., various solvents, elevated temperatures).

    • Procedure: A comprehensive extractables study should be conducted by a specialized laboratory to create a profile of compounds that could potentially leach into your product.[21][22]

  • Leachables Study:

    • Purpose: To identify and quantify compounds that have actually migrated from the container-closure system into the drug product under normal storage conditions.

    • Procedure: Store your formulated product in the final container-closure system as per your stability protocol. At each time point, analyze the drug product for the presence of the target leachables identified in the extractables study.

Common Leachables and their Sources:

LeachablePotential Source
Silicone Oil Lubricant for syringe plungers
Phthalates Plasticizers in PVC components
Nitrosamines From rubber stoppers
Metal Ions From glass vials

Mitigation Strategies:

  • Material Selection: Choose high-quality, low-extractable packaging components from reputable suppliers.

  • Surface Treatments: Consider using coated stoppers or vials to minimize interactions.

  • Supplier Collaboration: Work closely with your packaging supplier to obtain detailed information on their materials and manufacturing processes.

Section 3: References

  • Marothu, V. K., et al. (2015). Forced degradation studies, and effect of surfactants and titanium dioxide on the photostability of paliperidone by HPLC. Annales Pharmaceutiques Françaises, 73(5), 366-374.

  • Satheesha Babu, B. K., et al. (2019). Stability-Indicating RP-HPLC Method for the Quantification of Paliperidone in Bulk and Solid Dosage Form to Establish. International Journal of Pharmaceutical and Experimental Research, 10(4), 166-174.

  • Al-Zoubi, N., et al. (2019). Evaluations of the Effect of Sodium Metabisulphite on the Stability and Dissolution Rates of Various Model Drugs from the Extended Release Polyethylene Oxide Matrices. Pharmaceutics, 11(11), 589.

  • El-Shenawy, A. A., et al. (2022). Paliperidone Acid-Based Cocrystal for Improving Biopharmaceutical Properties: In Vitro and In Vivo Evaluation. AAPS PharmSciTech, 23(1), 33.

  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • Wexler, P. (2023). Ethylenediaminetetraacetic Acid (EDTA). In StatPearls. StatPearls Publishing.

  • Patel, A., et al. (2021). In vitro release testing method development for long-acting injectable suspensions. International Journal of Pharmaceutics, 607, 121013.

  • Li, M., et al. (2022). Comparison of Paliperidone Palmitate from Different Crystallization Processes and Effect on Formulations In Vitro and In Vivo. Molecules, 27(10), 3247.

  • Chinese Patent CN112451483A. (2021). Preparation method of paliperidone palmitate suspension.

  • Agilent Technologies. (2015). Chemistry Considerations for a Pre-Filled Syringe Case Study.

  • Agilent Technologies. (2015). Analysis of Extractables & Leachables in Pharmaceutical Products.

  • Laschi, A., et al. (2010). Container-content compatibility studies: a pharmaceutical team's integrated approach. PDA journal of pharmaceutical science and technology, 64(1), 49-62.

  • Pinto, J. F., & Davit, B. M. (2020). EDTA: The chelating agent under environmental scrutiny. Journal of Environmental Management, 260, 110135.

  • Klitgaard, M., et al. (2017). Comparison of the Local Tolerability to 5 Long-acting Drug Nanosuspensions with Different Stabilizing Excipients, Following a Single Intramuscular Administration in the Rat. Toxicologic pathology, 45(8), 1082-1093.

  • European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products.

  • FDA. (2025). Q1 Stability Testing of Drug Substances and Drug Products.

  • Stetka, B., et al. (2019). (572d) Paliperidone: In Vitro Controlled Release from Long-Acting Prodrug Depot Suspension. AIChE Annual Meeting, Proceedings.

  • Trivedi, R. K., et al. (2013). A Rapid, Stability Indicating RP-UPLC Method for Determination of Paliperidone Palmitate in a Depot Injectable Formulation. Journal of Applied Pharmaceutical Science, 3(7), 87-92.

  • Jenke, D. (2014). Extractables and leachables considerations for prefilled syringes. Expert opinion on drug delivery, 11(10), 1591-1603.

  • Exploring the Role of EDTA as a Chelating Agent in Various Chemical Processes. (2024). Chemex.

  • European Patent EP1940816A2. (2008). Stable ascorbic acid compositions.

  • Al-Edresi, G. A. N., et al. (2020). Long-Acting Paliperidone Parenteral Formulations Based on Polycaprolactone Nanoparticles; the Influence of Stabilizer and Chitosan on In Vitro Release, Protein Adsorption, and Cytotoxicity. Pharmaceutics, 12(2), 160.

  • FDA. (1998). Stability Testing of Drug Substances and Drug Products.

  • Tan, C., & McClements, D. J. (2021). Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology. Antioxidants, 10(1), 110.

  • Sherje, A. P., et al. (2015). Stability Indicating HPLC method for Determination of Paliperidone in Bulk. International Journal of PharmTech Research, 8(8), 157-163.

  • Shanghai Chemex. (n.d.). Why is EDTA Used as a Chelating Agent?.

  • Patel, J. K., et al. (2021). Controlled Release Matrix Formulation of Paliperidone in Concurrence with Regulatory Requirements. Journal of Pharmaceutical Research International, 33(47B), 254-266.

  • Laschi, A., et al. (2010). Container-content compatibility studies: a pharmaceutical team's integrated approach. PDA journal of pharmaceutical science and technology, 64(1), 49-62.

  • Nelson Labs. (2022). Extractables & Leachables Qualification of Container/Closure Systems for Lyophilized Drug Products.

  • YouTube. (2022). Release & Stability Testing Requirements for Parenteral Drug Products.

  • European Medicines Agency. (2003). Q 1 A (R2) Stability Testing of new Drug Substances and Products.

  • Kishore, A., et al. (2022). Stability Studies of Parenteral Products. In Pharmaceutical Product Development.

  • West Pharmaceutical Services. (2020). A Vial Container Closure System Performance Optimization Case Study Using Comprehensive Dimensional Stack-Up Analyses.

  • SlidePlayer. (n.d.). Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.

  • Patel, D., et al. (2020). Analytical Method Development and Validation of Paliperidone: A Review. Research Journal of Science and Technology, 12(2), 123-129.

  • Ofori-Kwakye, K., et al. (2011). Effect of Sodium Metabisulphite on the Stability of Ascorbic Acid in the Vitamin C Syrup. International Journal of Pharmacy and Pharmaceutical Sciences, 3(4), 29-32.

  • Interchim. (n.d.). EDTA and EGTA chelating agents.

  • Sharma, V. K., et al. (2015). Effect of surfactants on lactate dehydrogenase aqueous solutions: A comparative study of poloxamer 188, polysorbate 20 and 80. International journal of biological macromolecules, 77, 293-300.

  • Regulations.gov. (2012). Comments on Draft Guidance on Paliperidone Palmitate for Intramuscular Injection, Docket FDA-2007-D-0369-0015.

  • Jenke, D. (2014). Extractables and leachables considerations for prefilled syringes. Expert opinion on drug delivery, 11(10), 1591-1603.

  • IKEV. (2003). ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products.

  • Bamonti, L., et al. (2023). Stability of Biologics and the Quest for Polysorbate Alternatives. Journal of Pharmaceutical Sciences, 112(1), 1-13.

  • Janssen Pharmaceuticals. (2023). INVEGA SUSTENNA® (paliperidone palmitate) extended-release injectable suspension, for intramuscular use.

  • Fagiolini, A., et al. (2023). Two Long-Acting Antipsychotics in a Patient with Treatment-Resistant Schizophrenia: A Case Report. Medicina, 59(11), 1953.

Sources

Technical Support Center: Scalable Production of Enantiomerically Pure (R)-Paliperidone

[1]

Status: Operational Operator: Senior Application Scientist (Process Chemistry Unit) Ticket ID: R-PAL-SCALE-001[1]

Introduction: The Chiral Challenge

Welcome to the technical support hub for (R)-paliperidone (9-hydroxyrisperidone). While the commercial formulation (Invega®) utilizes the racemate, the isolation of the enantiomerically pure (R)-isomer is critical for comparative metabolic studies and next-generation formulation development.

The Core Problem: Direct asymmetric synthesis of (R)-paliperidone is chemically inefficient due to the remote chiral center at the 9-position relative to the piperidine nitrogen. The Solution: The industry-standard workflow relies on a "Synthesize-then-Separate" approach: high-yield synthesis of the racemate followed by Simulated Moving Bed (SMB) chromatography or diastereomeric salt resolution.[1]

This guide addresses the three critical bottlenecks in this workflow: Oxidative Impurity Control , Chiral Resolution Efficiency , and Polymorph Stability .

Module 1: Upstream Synthesis (Racemate Production)

Objective: Synthesize high-purity racemic 9-hydroxyrisperidone while suppressing the "Keto-Impurity" (9-oxo-risperidone).

Workflow Visualization

PaliperidoneSynthesisStartPrecursor:3-(2-chloroethyl)-9-hydroxy...ReactionN-Alkylation(Base: DBU/DIPEA, Solvent: Methanol)Start->ReactionReagentReagent:6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazoleReagent->ReactionImpurityCheckCheckpoint:Keto-Impurity < 0.1%?Reaction->ImpurityCheckImpurityCheck->ReactionFail (Reprocess)CrudeCrude RacemicPaliperidoneImpurityCheck->CrudePass

Caption: N-alkylation workflow emphasizing the critical impurity checkpoint before chiral resolution.

Troubleshooting: The "Keto" Impurity (9-oxo-risperidone)

User Issue: "My HPLC shows a persistent peak at RRT 0.95 (approx) corresponding to the ketone analog, even after recrystallization."

Root Cause: The 9-hydroxyl group is susceptible to oxidation during the N-alkylation step if the reaction headspace is not strictly controlled or if trace metal contaminants are present in the solvent.

Corrective Protocol:

  • Inert Atmosphere: You must sparge the reaction mixture with Nitrogen (

    
    ) for at least 30 minutes before adding the base (DBU or DIPEA). Maintain a positive 
    
    
    pressure throughout.[1]
  • Antioxidant Spiking: Add Sodium Metabisulfite (0.5 mol%) to the reaction matrix. This acts as a scavenger for oxidative species without interfering with the nucleophilic substitution.

  • Temperature Control: Do not exceed 65°C . Above this threshold, the rate of secondary alcohol oxidation to the ketone accelerates exponentially.

Data Table: Impurity Limits for Scale-Up

Impurity NameStructure IDLimit (ICH Q3A)Removal Strategy
9-Oxo-Risperidone Keto-Impurity< 0.15%Reduction with

(if high) or recrystallization in IPA.[1]
N-Oxide Impurity A< 0.10%Avoid peroxide-containing solvents (test THF/ethers).[1]
Des-fluoro analog Impurity B< 0.10%Control quality of benzisoxazole starting material.[1]

Module 2: Chiral Resolution (Isolating the R-Enantiomer)

Objective: Separate (R)-paliperidone from the racemate with >99.5% enantiomeric excess (ee).

Method A: Simulated Moving Bed (SMB) Chromatography (Recommended for Scale)[1]

SMB is a continuous chromatographic process that is superior to batch HPLC for throughput.[1]

Experimental Setup:

  • Stationary Phase: Amylose tris(3,5-dimethylphenylcarbamate) coated on silica (e.g., Chiralpak AD-H or equivalent).[1]

  • Mobile Phase: Acetonitrile : Methanol : Diethylamine (90:10:0.1 v/v/v).[1] Note: Basic additive is crucial to suppress peak tailing of the piperidine nitrogen.

Troubleshooting Guide: SMB Separation

Q: The extract purity ((R)-enantiomer) is dropping below 98%.

  • Diagnosis: The "Triangle Theory" operating point has drifted. This usually means the solid-phase flow rate (switch time) is desynchronized with the internal concentration wave.

  • Fix: Decrease the Switch Time (

    
    )  by 5%. This effectively speeds up the simulated solid phase, pulling the more strongly retained component (usually the (S)-isomer in this system) away from the extract port.
    

Q: High back-pressure shut down the system.

  • Diagnosis: Paliperidone has limited solubility in pure acetonitrile, leading to precipitation in the cold zones of the SMB loop.

  • Fix: Add 10-15% Methanol to the mobile phase. While this slightly reduces theoretical plate count, it significantly increases solubility, preventing column clogging.[1]

Method B: Classical Resolution (Batch Alternative)

If SMB is unavailable, diastereomeric salt formation is the backup protocol.

Protocol:

  • Dissolve racemic paliperidone in Ethanol .

  • Add (+)-Di-p-anisoyl-D-tartaric acid (0.55 eq).

  • Heat to reflux until clear, then cool slowly to 20°C over 6 hours.

  • The precipitate is enriched with the (S)-paliperidone salt (the unwanted enantiomer).

  • Filter the solid. The mother liquor contains the desired (R)-paliperidone .

  • Evaporate mother liquor and neutralize with

    
     to recover the free base.
    

Module 3: Downstream Processing & Stability

Objective: Prevent racemization during solvent removal and drying.[1]

Racemization Risk Map

RacemizationEnantiomer(R)-Paliperidone(Pure)AcidAcidic pH < 3Enantiomer->AcidAvoidBaseStrong Base pH > 10Enantiomer->BaseAvoidHeatHeat > 80°CEnantiomer->HeatSafe up to 60°CRacemateRacemization(Loss of Chirality)Acid->RacemateProtonation ofOH groupBase->RacemateDeprotonation &Elimination-AdditionHeat->RacemateOnly in solution

Caption: Critical process parameters (CPP) to prevent racemization of the 9-hydroxy center.

FAQ: Stability

Q: Can I use rotary evaporation at 60°C to dry the product? A: Yes, but pH control is vital . Ensure the solution is neutralized (pH 7.0 - 7.5) before heating. In acidic media, the benzylic-like hydroxyl group can undergo elimination-addition reactions, leading to racemization.[1] Always dry under high vacuum to minimize thermal exposure time.[1]

Q: The final solid is amorphous. How do I get a stable crystalline form? A: (R)-paliperidone is polymorphic.[1] To obtain the stable crystalline form (often required for bioavailability), recrystallize the dried solid from Isopropanol (IPA) . Heat to 70°C, filter hot, and cool to 4°C.

References

  • Synthesis of Racemate & Impurity Profile

    • Process for the preparation of paliperidone.[2][3][4][5][6][7][8][9] US Patent 9,062,049 B2. (2015).[1] Describes the N-alkylation conditions and the management of the 9-oxo (keto) impurity.

    • [1]

  • Enantiomer Characterization & Configuration

    • Synthesis and Absolute Configuration Assignment of 9-Hydroxyrisperidone Enantiomers. (2025).[1][2][6][10] Confirms the absolute configuration: (+)-9-hydroxyrisperidone is (S) and (-)-9-hydroxyrisperidone is (R).[1][2]

    • 2[1][2][3][8][9][11]

  • SMB Chromatography Scale-Up

    • Simulated moving bed chromatography for the separation of enantiomers. (2013).[1][6][10][11] Provides the theoretical basis for scaling chiral separations from analytical HPLC to continuous SMB.

  • Analytical Methods (LC-MS)

    • Determination of risperidone and enantiomers of 9-hydroxyrisperidone in plasma by LC-MS/MS.[1][12] (2012).[1][3] Validates the lack of racemization at neutral pH and describes separation conditions.

For further assistance with specific SMB modeling parameters or impurity reference standards, please contact the Process Chemistry Unit.

Technical Support Center: Optimizing (R)-Paliperidone Dosage in Preclinical Studies

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the preclinical application of (R)-paliperidone. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of dosage optimization in their experimental models. Here, we address common challenges and frequently asked questions in a direct, question-and-answer format, grounded in scientific principles and practical laboratory experience. Our goal is to empower you to design robust studies, interpret your data with confidence, and accelerate your research.

I. Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of (R)-paliperidone that I should consider when designing my study?

A1: (R)-paliperidone, the active metabolite of risperidone, exerts its antipsychotic effects primarily through a combination of dopamine D2 and serotonin 5-HT2A receptor antagonism.[1] It also exhibits high affinity for α1 and α2 adrenergic receptors, and H1 histaminergic receptors, with lower affinity for other receptor types.[1] This receptor binding profile is crucial to consider as it dictates not only the therapeutic potential in your models of psychosis but also the potential for side effects. For instance, D2 receptor blockade in the nigrostriatal pathway is associated with extrapyramidal symptoms (EPS), while H1 receptor antagonism can contribute to sedation.[2]

Q2: What are the key pharmacokinetic parameters of (R)-paliperidone in common preclinical species?

A2: Understanding the pharmacokinetic profile of (R)-paliperidone in your chosen animal model is fundamental for effective dose selection and scheduling. While specific parameters can vary based on the formulation and species, some general characteristics are noteworthy. (R)-paliperidone generally has a longer half-life than risperidone.[3] For example, following intramuscular injection of a depot formulation in rats, the half-life can be around 8-10 days.[3] It's important to note that (R)-paliperidone has limited penetration across the blood-brain barrier.[4]

Here is a summary of key pharmacokinetic parameters from a study in rats and rabbits:

SpeciesDose (mg/kg, IM)Tmax (days)Half-life (days)
Wistar Rat1678-10
Sprague-Dawley Rat1678-10
Rabbit4.578-10

Data adapted from a study on paliperidone palmitate suspension.[3]

Q3: What are some established preclinical models where (R)-paliperidone has shown efficacy?

A3: (R)-paliperidone has demonstrated efficacy in a variety of preclinical models relevant to schizophrenia and other psychiatric disorders. These include:

  • Models of Hyperlocomotion: (R)-paliperidone effectively reduces hyperlocomotor activity induced by psychostimulants like MK-801 and D-amphetamine in both mice and rats.[4][5] This is a classic screening paradigm for antipsychotic potential.

  • Neurodevelopmental Models: In models where prenatal immune activation is used to induce schizophrenia-like behavioral abnormalities, (R)-paliperidone has been shown to normalize the locomotor response to amphetamine.[6][7]

  • Models of Aggression: In a hamster model of escalated aggression, (R)-paliperidone demonstrated a dose-dependent decrease in aggressive behaviors at a dose of 0.1 mg/kg.[8]

  • Cognitive Models: Preclinical studies have suggested that paliperidone may have pro-cognitive effects.[1]

The choice of model should align with the specific hypothesis being tested, whether it's positive symptoms, negative symptoms, or cognitive deficits.

II. Troubleshooting Guide

Problem 1: Poor Solubility and Formulation Issues

Q: I'm having difficulty dissolving (R)-paliperidone for my in vivo experiments. What are my options?

A: This is a common challenge as (R)-paliperidone is poorly soluble in water. The choice of vehicle is critical and can significantly impact the bioavailability and tolerability of the compound.

Solutions & Explanations:

  • Aqueous Suspensions: For oral or subcutaneous administration, creating a micronized suspension in an appropriate vehicle is a common approach.

    • Vehicle Selection: Aqueous vehicles like 0.9% saline or 0.5% carboxymethylcellulose (CMC) are generally well-tolerated and do not independently affect motor performance.[9] Avoid vehicles with inherent neurotoxicity, such as high concentrations of DMSO, which can cause motor impairment.[9]

  • pH Adjustment: (R)-paliperidone's solubility can be influenced by pH. For intravenous administration in mice, a 10 mM sodium acetate-acetic acid buffer at pH 4.0 has been successfully used to dissolve paliperidone.[10]

  • Co-solvents: While co-solvents like polyethylene glycol (PEG) and propylene glycol (PG) can improve solubility, they can also induce motor deficits and should be used with caution and appropriate vehicle controls.[9]

  • Long-Acting Formulations: For chronic studies, consider using a commercially available long-acting injectable (LAI) formulation of paliperidone palmitate, which is a nanocrystal suspension.[11] This bypasses daily dosing and provides sustained release.

Experimental Protocol: Preparation of a Paliperidone Suspension for Oral Gavage

  • Weighing: Accurately weigh the required amount of (R)-paliperidone powder.

  • Vehicle Preparation: Prepare a 0.5% (w/v) solution of carboxymethylcellulose (CMC) in sterile water.

  • Mortar and Pestle: Add a small amount of the CMC vehicle to the paliperidone powder in a mortar and pestle to create a paste. This helps in the initial dispersion of the powder.

  • Suspension: Gradually add the remaining CMC vehicle to the paste while continuously triturating to form a homogenous suspension.

  • Sonication: To further reduce particle size and improve homogeneity, sonicate the suspension in a water bath for 15-30 minutes.

  • Storage: Store the suspension at 4°C and ensure it is thoroughly vortexed before each administration.

Problem 2: Interpreting Behavioral Readouts - Sedation vs. Efficacy

Q: My animals are showing reduced locomotor activity after (R)-paliperidone administration. How can I be sure this is an antipsychotic effect and not just sedation?

A: Differentiating between a specific therapeutic effect and non-specific sedation is a critical aspect of interpreting behavioral data for antipsychotics.

Strategies for Differentiation:

  • Dose-Response Curve: A key strategy is to establish a full dose-response curve. Typically, sedative effects will become more prominent at higher doses, while the desired therapeutic effect may be observed at lower to mid-range doses.

  • Multiple Behavioral Tests: Employ a battery of behavioral tests that assess different domains.

    • Rotarod Test: This test can assess motor coordination and balance. A significant impairment on the rotarod at a dose that reduces hyperlocomotion would suggest a sedative or motor-impairing effect.

    • Catalepsy Test: Catalepsy, a state of immobility and failure to correct an externally imposed posture, is a classic preclinical measure of extrapyramidal side effects (EPS) liability.[12] Observing catalepsy can help define the upper limit of your therapeutic window.

  • Control for Spontaneous vs. Induced Locomotion: Assess the effect of (R)-paliperidone on both spontaneous locomotor activity in a novel environment and on psychostimulant-induced hyperlocomotion. A compound that preferentially reduces induced hyperlocomotion at doses that do not affect spontaneous activity is more likely to have a specific antipsychotic-like effect.

  • Observational Scoring: Implement a simple observational scoring system to systematically record signs of sedation, such as ptosis (drooping eyelids), piloerection, and reduced exploration.

Experimental Workflow: Differentiating Sedation from Efficacy

Caption: Workflow for dissecting therapeutic from sedative effects.

Problem 3: Managing and Interpreting Side Effects

Q: I'm concerned about potential side effects like extrapyramidal symptoms (EPS) and hyperprolactinemia in my long-term studies. How can I monitor and mitigate these?

A: Monitoring for and understanding the dose-dependency of side effects is crucial for the translational relevance of your preclinical findings.

Monitoring and Mitigation Strategies:

  • Extrapyramidal Symptoms (EPS):

    • Catalepsy Assessment: As mentioned, the bar test for catalepsy is a standard method to quantify the intensity of this EPS-like behavior in rodents.[12] It's important to note that the context in which the test is performed can influence the intensity of the cataleptic response.[13]

    • Dose Titration: Start with lower doses and carefully titrate upwards to find a dose that provides the desired therapeutic effect without inducing significant catalepsy.

  • Hyperprolactinemia:

    • (R)-paliperidone is known to elevate prolactin levels due to its potent D2 receptor antagonism in the pituitary. [14]

    • Blood Sampling: In chronic studies, periodic blood sampling (e.g., via tail vein or saphenous vein) can be performed to measure plasma prolactin levels using an ELISA kit.

    • Dose Optimization: Hyperprolactinemia is a dose-dependent effect.[15] If elevated prolactin is a concern for your experimental question, aim for the lowest effective dose of (R)-paliperidone.

    • Consideration of Adjunctive Treatments: In clinical settings, adjunctive treatment with aripiprazole has been shown to normalize antipsychotic-induced hyperprolactinemia.[16] While less common in preclinical studies, this could be a potential experimental avenue if mitigating hyperprolactinemia is a primary goal.

  • Metabolic Side Effects:

    • (R)-paliperidone can induce dose-dependent metabolic side effects, including insulin resistance. [17][18]

    • Monitoring: In long-term studies, monitor body weight and food intake. At study termination, fasting glucose and insulin levels can be measured from plasma samples.

    • Glucose Tolerance Test (GTT): To more formally assess metabolic function, a GTT can be performed.

Signaling Pathway: D2 Receptor Antagonism and Prolactin Release

G cluster_0 Pituitary Gland Dopamine Dopamine D2R D2 Receptor (on Lactotrophs) Dopamine->D2R - Paliperidone (R)-Paliperidone Paliperidone->D2R - Prolactin Prolactin Release D2R->Prolactin - Inhibition Inhibition Stimulation Stimulation

Sources

Technical Support Center: Selecting Appropriate Animal Models for (R)-paliperidone Studies

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers utilizing (R)-paliperidone in preclinical studies. This guide is designed to provide in-depth, practical answers to common questions and challenges encountered during the selection and implementation of animal models for schizophrenia research. Our goal is to equip you with the scientific rationale and detailed methodologies necessary to conduct robust and translatable experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of action for (R)-paliperidone that I should aim to model in my animal studies?

(R)-paliperidone, the active metabolite of risperidone, exerts its antipsychotic effects primarily through a combination of potent antagonism at dopamine D2 and serotonin 5-HT2A receptors.[1] It also exhibits antagonistic activity at α1 and α2 adrenergic receptors and H1 histaminergic receptors, which may contribute to its overall therapeutic and side-effect profile.[1] Therefore, your animal models and chosen endpoints should, at a minimum, be sensitive to the modulation of these neurotransmitter systems.

The core of (R)-paliperidone's action lies in its ability to normalize the hyperdopaminergic state in the mesolimbic pathway, which is associated with the positive symptoms of schizophrenia, while its 5-HT2A antagonism is thought to enhance dopamine release in the prefrontal cortex, potentially alleviating negative and cognitive symptoms.[1]

Q2: Which animal species is most appropriate for pharmacokinetic (PK) studies of (R)-paliperidone?

The choice of species for pharmacokinetic studies depends on the specific research question. However, for general preclinical development, rats and dogs are commonly used as their metabolic pathways for paliperidone are similar to humans.[2] Non-human primates are also valuable for understanding brain penetration and receptor occupancy. While mice are frequently used for behavioral studies due to the availability of transgenic models, their metabolic rate is significantly higher, which must be accounted for in study design.

Here is a comparative summary of key pharmacokinetic parameters:

SpeciesRouteTmax (h)t1/2 (h)Primary Excretion RouteReference
Human Oral~24~23Urine[3]
Rat Oral1-24-6Feces[2]
Dog Oral2-47-10Urine[2]
Mouse i.g.RapidN/AN/A[4]

Troubleshooting and In-Depth Guides

Issue 1: My (R)-paliperidone study is not showing efficacy in a model of positive symptoms.

This is a common challenge that often points to the specifics of the animal model and experimental protocol. Let's troubleshoot this by examining a widely accepted model for positive symptoms: amphetamine-induced hyperlocomotion.

Underlying Rationale: Amphetamine increases synaptic dopamine levels, leading to hyperlocomotion in rodents. This is considered a model of the hyperdopaminergic state associated with psychosis. An effective antipsychotic like (R)-paliperidone should attenuate this effect.[5][6]

Caption: Workflow for Amphetamine-Induced Hyperlocomotion Assay.

Troubleshooting Checklist:

  • Dose Selection: Is your (R)-paliperidone dose appropriate? Too low a dose may not be effective, while too high a dose could induce catalepsy, confounding the results. A dose-response study is recommended.

  • Timing of Administration: Has enough time elapsed between (R)-paliperidone administration and the amphetamine challenge for the drug to reach peak plasma and brain concentrations?

  • Habituation: Were the animals properly habituated to the testing environment? Insufficient habituation can lead to high baseline activity and variability.

  • Amphetamine Dose: Is the dose of amphetamine sufficient to induce a robust hyperlocomotor response without causing stereotypy?

Issue 2: How can I model the cognitive deficits of schizophrenia and assess the efficacy of (R)-paliperidone?

Cognitive impairment is a core feature of schizophrenia that is often poorly addressed by current treatments. The Novel Object Recognition (NOR) test is a widely used assay to assess recognition memory in rodents.[7][8][9]

Underlying Rationale: The NOR test is based on the innate tendency of rodents to explore novel objects more than familiar ones. Cognitive deficits can be induced by sub-chronic administration of NMDA receptor antagonists like MK-801 or phencyclidine (PCP), which mimics aspects of glutamatergic hypofunction implicated in schizophrenia.

  • Habituation (Day 1):

    • Place each mouse in the empty testing arena (e.g., a 40x40 cm box) for 5-10 minutes to allow for exploration and reduce anxiety.

  • Training/Familiarization (Day 2):

    • Place two identical objects in the arena.

    • Allow the mouse to explore the objects for a set period (e.g., 10 minutes).

    • Exploration is defined as the nose pointing towards the object at a distance of ≤ 2 cm.

  • Testing (Day 3):

    • Replace one of the familiar objects with a novel object.

    • Place the mouse back in the arena and record the time spent exploring each object for 5-10 minutes.

    • (R)-paliperidone or vehicle should be administered prior to the testing phase, with the timing dependent on the drug's PK profile.

Data Analysis: A discrimination index (DI) is calculated: (Time with novel object - Time with familiar object) / (Total exploration time). A positive DI indicates successful recognition memory.

Self-Validation:

  • Ensure that there is no innate preference for one object over another by testing a cohort of naive animals with both objects.[10]

  • Confirm that the chosen dose of (R)-paliperidone does not affect overall locomotor activity, which could confound exploration time.

Issue 3: I need to evaluate the effects of (R)-paliperidone on negative symptoms like social withdrawal.

The Social Interaction Test is a relevant paradigm for assessing social deficits in rodents, which are analogous to the negative symptoms of schizophrenia.

Underlying Rationale: Rodents have a natural tendency to engage in social behavior. A reduction in the duration and frequency of these interactions can model social withdrawal.

  • Habituation:

    • Individually habituate test animals to the testing arena (a clean, neutral cage) for 10-15 minutes for 2-3 days.

  • Testing:

    • Place two unfamiliar, weight-matched male rats in the arena.

    • Record the session for 10-15 minutes.

    • Score the duration of active social behaviors, including sniffing, grooming, following, and pinning.

    • Administer (R)-paliperidone or vehicle to the test animal at an appropriate time before the test.

Key Considerations:

  • Use unfamiliar animals to ensure genuine social investigation.

  • The lighting and noise levels in the testing room should be kept low and constant to minimize anxiety.

Deeper Dive: Signaling Pathways and Neurochemical Effects

Understanding the downstream consequences of D2 and 5-HT2A receptor antagonism is crucial for interpreting your findings and designing mechanistic studies.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron cluster_2 Postsynaptic Neuron Dopamine Dopamine D2R D2 Receptor Dopamine->D2R activates AC Adenylyl Cyclase D2R->AC Gi/o cAMP cAMP AC->cAMP inhibits PKA PKA cAMP->PKA inhibits DARPP32 DARPP-32 PKA->DARPP32 inhibits phosphorylation Paliperidone (R)-paliperidone Paliperidone->D2R antagonizes HT2AR 5-HT2A Receptor PLC Phospholipase C HT2AR->PLC Gq/11 IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC Ca2+ / PKC IP3_DAG->Ca_PKC ERK ERK Pathway Ca_PKC->ERK Serotonin Serotonin Serotonin->HT2AR activates Paliperidone_2 (R)-paliperidone Paliperidone_2->HT2AR antagonizes

Caption: Downstream effects of (R)-paliperidone at D2 and 5-HT2A receptors.

By blocking D2 receptors, (R)-paliperidone prevents the inhibition of adenylyl cyclase, leading to a normalization of cAMP levels and downstream signaling through PKA and DARPP-32.[2] Its antagonism of 5-HT2A receptors blocks the Gq/11 pathway, which has been shown to modulate the ERK signaling cascade.[11] These pathways are critical for neuronal excitability, gene expression, and synaptic plasticity.

For more advanced studies, consider using techniques like in vivo microdialysis to directly measure the effects of (R)-paliperidone on dopamine and serotonin levels in specific brain regions like the prefrontal cortex and nucleus accumbens.

Regulatory Considerations

When designing your preclinical program, it is essential to be aware of the guidelines set forth by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). These agencies provide guidance on the necessary preclinical safety and toxicology studies required before a drug can be tested in humans. Key documents include the FDA's "Guidance for Industry: S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals" and the EMA's "Guideline on clinical investigation of medicinal products, including depot preparations in the treatment of schizophrenia."[12][13][14] Adherence to Good Laboratory Practices (GLP) is also mandatory for studies intended for regulatory submission.[15]

References

  • Paliperidone: pharmacokinetics and activities in animal models of schizophrenia. (2023, October 8). Vertex AI Search.
  • Dose-finding study of paliperidone ER based on striatal and extrastriatal dopamine D2 receptor occupancy in patients with schizophrenia. (2008, April 15). PubMed.
  • Atypical Antipsychotic Drugs Information. (2016, May 10). U.S.
  • Guideline on clinical investigation of medicinal products, including depot preparations in the treatment of schizophrenia. (2012, September 20). European Medicines Agency.
  • Novel Object Recognition test. (2024, January 3). MMPC.org.
  • Studies on the acute toxicity, pharmacokinetics and pharmacodynamics of paliperidone derivatives--comparison to paliperidone and risperidone in mice and r
  • Amphetamine-induced hyperlocomotion in rats: Hippocampal modulation of the nucleus accumbens. (n.d.). PubMed.
  • Atypical Antipsychotics and Inverse Agonism at 5-HT2 Receptors. (n.d.). PMC - PubMed Central.
  • Antipsychotic Drug Responsiveness and Dopamine Receptor Signaling; Old Players and New Prospects. (2019, January 9). Frontiers.
  • Model-Informed Clinical Development of 6-Monthly Injection of Paliperidone Palmitate in Patients with Schizophrenia: Dosing Strategies Guided by Population Pharmacokinetic Modeling and Simul
  • EMA and FDA psychiatric drug trial guidelines: assessment of guideline development and trial design recommend
  • Novel Object Recognition Test for the Investigation of Learning and Memory in Mice. (2017, August 30). NIH.
  • Amphetamine-induced hyperlocomotion in rats: Hippocampal modulation of the nucleus accumbens. (2025, August 6).
  • 5-HT2A receptor. (n.d.). Wikipedia.
  • Draft Guidance on Aripiprazole May 2025. (2025, May 15).
  • Relationship between Dose, Drug Levels, and D2 Receptor Occupancy for the Atypical Antipsychotics Risperidone and Paliperidone. (n.d.). PMC - PubMed Central.
  • Tables of FDA-Approved Indications for First- and Second-Gener
  • Novel object recognition test. (n.d.). Bio-protocol.
  • New EMA Guideline Establishes Standards for Development of Antipsychotic Therapies. (2012, October 9). RAPS.
  • Serotonin receptors 2A and 1A modulate anxiety-like behavior in post-traumatic stress disordered mice. (n.d.). PubMed Central.
  • Changes in Feeding and Locomotion Induced by Amphetamine Analogs in R
  • Population Pharmacokinetics of Paliperidone ER in Healthy Subjects and Patients With Schizophrenia. (n.d.).
  • Pharmacokinetic Information | INVEGA SUSTENNA® (paliperidone palmit
  • Recent advances in understanding adverse effects associated with drugs targeting the serotonin receptor, 5-HT GPCR. (2022, December 7). Frontiers.
  • LAB_062 Novel Object/Location Recognition for Rodents (Expiry: March 2026). (n.d.). Research support.
  • Reassessment of amphetamine- and phencyclidine-induced locomotor hyperactivity as a model of psychosis-like behavior in r
  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. (n.d.). U.S.
  • draft Guideline on Clinical Investigation of Medicinal Products in the Treatment of Schizophrenia rev 1. (2011, February 17). European Medicines Agency.
  • Step 2: Preclinical Research. (2018, January 4). U.S.
  • A Single-Dose, Open-Label, Randomized, Parallel-Group Study to Assess the Pharmacokinetics, Safety, and Tolerability of a Paliperidone Palmitate 3-Month Formulation in Subjects With Schizophrenia. (n.d.). The YODA Project.
  • Long-Acting Injectable Antipsychotics—A Review on Formulation and In Vitro Dissolution. (2023, December 24). MDPI.
  • The Effects of Adderall on Rodent Behavior. (2020, April 15). Maze Engineers.
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Technical Support Center: Enhancing the Oral Bioavailability of (R)-paliperidone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for strategies to enhance the oral bioavailability of (R)-paliperidone. This guide is designed for researchers, scientists, and drug development professionals actively working on the formulation of this challenging antipsychotic agent. (R)-paliperidone, the active enantiomer of paliperidone, is a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low aqueous solubility and high membrane permeability. Its oral bioavailability is consequently low, reported to be around 28%, which presents a significant hurdle in developing effective oral dosage forms.[1]

This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for two primary and effective strategies for enhancing the oral bioavailability of (R)-paliperidone: Amorphous Solid Dispersions via Hot-Melt Extrusion (HME) and Nanocrystal Formulation via Antisolvent Precipitation .

Understanding the Challenge: Physicochemical Properties of (R)-paliperidone

A thorough understanding of the physicochemical properties of (R)-paliperidone is fundamental to designing effective formulation strategies.

PropertyValueSignificance for Formulation
Molecular Weight426.49 g/mol ---
pKapKa1: 8.2 (piperidine moiety), pKa2: 2.6 (pyrimidine moiety)[2]As a basic compound, its solubility is pH-dependent, with significantly increased solubility at lower pH.[2]
Aqueous Solubility0.03 mg/mL (at pH 7.4)[2]Very low solubility in neutral and alkaline pH environments, which is the primary reason for its low oral bioavailability.
LogP (octanol/water)2.39 - 3.0[2][3]Indicates good lipophilicity and high membrane permeability, classifying it as a BCS Class II compound.

Strategy 1: Amorphous Solid Dispersions via Hot-Melt Extrusion (HME)

Hot-melt extrusion is a robust and scalable technique for producing amorphous solid dispersions (ASDs). By dispersing the crystalline drug in a polymer matrix at a molecular level, the high energy amorphous state can be maintained, leading to enhanced solubility and dissolution rates.

Experimental Workflow: HME for (R)-paliperidone Solid Dispersion

HME_Workflow cluster_pre Pre-Extrusion cluster_extrusion Hot-Melt Extrusion cluster_post Post-Extrusion Material Blending Material Blending Feeder Calibration Feeder Calibration Material Blending->Feeder Calibration Physical Mixture Extruder Extruder Feeder Calibration->Extruder Calibrated Feed Rate Cooling Cooling Extruder->Cooling Molten Extrudate Milling Milling Cooling->Milling Solidified Extrudate Characterization Characterization Milling->Characterization Milled ASD Powder

Caption: Workflow for preparing (R)-paliperidone amorphous solid dispersion using HME.

Detailed Experimental Protocol: (R)-paliperidone Solid Dispersion

This protocol is based on a successful study that demonstrated a 14-fold increase in the oral bioavailability of paliperidone.[4]

Materials:

  • (R)-paliperidone

  • Copovidone (e.g., Kollidon® VA 64)

  • Polyethylene Glycol (PEG) 6000 (as a plasticizer)

Equipment:

  • Twin-screw hot-melt extruder

  • Gravimetric feeder

  • Conveyor belt or cooling rollers

  • Grinder/mill

Procedure:

  • Premixing: Prepare a physical mixture of (R)-paliperidone, copovidone, and PEG 6000. A common starting ratio to explore is 20% drug, 55% polymer, and 25% plasticizer by weight.

  • Extruder Setup:

    • Set the temperature profile of the extruder zones. A suggested starting profile is to gradually increase the temperature from the feeding zone to the die, for example: 80°C, 120°C, 150°C, 160°C, 160°C. The final zone temperature should be above the glass transition temperature of the polymer but below the degradation temperature of the drug.

    • Set the screw speed. A typical starting point is 100 rpm.

  • Extrusion:

    • Calibrate the gravimetric feeder to ensure a consistent feed rate of the physical mixture into the extruder.

    • Start the extruder and allow the system to reach a steady state.

    • Collect the molten extrudate onto a cooling conveyor belt or rollers.

  • Milling: Once the extrudate has solidified and cooled, mill it into a fine powder using a suitable grinder.

  • Characterization:

    • Solid-State Characterization: Use Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) to confirm the amorphous nature of the paliperidone within the solid dispersion.[5]

    • In Vitro Dissolution: Perform dissolution testing in a relevant medium (e.g., 0.1 N HCl or a buffer simulating intestinal fluid) to assess the enhancement in dissolution rate compared to the pure drug.

Troubleshooting Guide: Hot-Melt Extrusion of (R)-paliperidone
IssuePotential Cause(s)Recommended Solution(s)
Torque Overload Melt viscosity is too high.Increase the processing temperature in the metering and die zones. Increase the plasticizer concentration. Decrease the screw speed.
Drug Degradation Processing temperature is too high. Residence time is too long.Lower the processing temperature. Increase the screw speed to reduce residence time. Use a polymer with a lower glass transition temperature.
Incomplete Amorphization Drug loading is too high. Insufficient mixing in the extruder.Decrease the drug loading. Optimize the screw design to include more mixing elements. Increase the processing temperature slightly to improve drug-polymer miscibility.
Phase Separation/ Recrystallization upon Storage The solid dispersion is thermodynamically unstable. Moisture absorption.Select a polymer with strong specific interactions (e.g., hydrogen bonding) with the drug.[6] Store the formulation in a low-humidity environment and with appropriate packaging.
Extrudate is Brittle and Difficult to Handle Insufficient plasticizer. Polymer properties.Increase the concentration of the plasticizer (e.g., PEG 6000). Select a more flexible polymer.
FAQs: Hot-Melt Extrusion for (R)-paliperidone

Q1: Why is copovidone a good polymer choice for (R)-paliperidone? A1: Copovidone (a copolymer of vinylpyrrolidone and vinyl acetate) is a commonly used polymer in HME due to its good thermal stability, ability to form solid solutions with a wide range of drugs, and its amphiphilic nature which can aid in the dissolution of poorly soluble compounds. Its glass transition temperature is also in a suitable range for HME processing.[7]

Q2: What is the role of a plasticizer like PEG 6000? A2: A plasticizer is added to a polymer to increase its flexibility and reduce its glass transition temperature (Tg) and melt viscosity. This allows for processing at lower temperatures, which is crucial for thermally sensitive drugs like paliperidone, and can reduce the torque on the extruder motor.[8]

Q3: How do I choose the optimal drug-to-polymer ratio? A3: The optimal ratio depends on the miscibility of the drug in the polymer. It is typically determined experimentally by preparing formulations with varying drug loads and analyzing them for amorphicity and stability. A higher drug load is generally desirable from a dosage form size perspective, but it also increases the risk of recrystallization.

Q4: What in vitro dissolution medium should I use for my (R)-paliperidone solid dispersion? A4: Since (R)-paliperidone has pH-dependent solubility, it is advisable to test dissolution in multiple media that simulate the gastrointestinal tract, such as 0.1 N HCl (simulated gastric fluid) and phosphate buffer pH 6.8 (simulated intestinal fluid). The FDA dissolution method library suggests 0.001 mol/L hydrochloric acid solution containing 0.489% Tween 20 for some paliperidone palmitate formulations, which could also be a starting point.[5]

Strategy 2: Nanocrystal Formulation via Antisolvent Precipitation

Reducing the particle size of a drug to the nanometer range significantly increases its surface area, leading to a higher dissolution velocity as described by the Noyes-Whitney equation. Antisolvent precipitation is a "bottom-up" approach where the drug is dissolved in a solvent and then precipitated by adding an antisolvent, in the presence of stabilizers to prevent crystal growth.

Experimental Workflow: (R)-paliperidone Nanocrystal Formulation

Nanocrystal_Workflow cluster_prep Preparation cluster_precipitation Precipitation cluster_post_nano Post-Precipitation Drug_Solvent Dissolve Drug in Solvent Mixing Rapid Mixing Drug_Solvent->Mixing Stabilizer_Antisolvent Dissolve Stabilizer in Antisolvent Stabilizer_Antisolvent->Mixing Solvent_Removal Solvent Removal Mixing->Solvent_Removal Nanosuspension Drying Drying (e.g., Lyophilization) Solvent_Removal->Drying Characterization_Nano Characterization Drying->Characterization_Nano Nanocrystal Powder

Caption: Workflow for preparing (R)-paliperidone nanocrystals via antisolvent precipitation.

Detailed Experimental Protocol: (R)-paliperidone Nanocrystals

This protocol is adapted from studies on the preparation of paliperidone nanocrystals using the antisolvent precipitation technique.[9][10]

Materials:

  • (R)-paliperidone

  • A suitable solvent (e.g., chloroform)[9]

  • An antisolvent (e.g., water)[9]

  • Stabilizers (e.g., Plasdone S630, Povidone K25, or PVP K-30)[9]

Equipment:

  • Magnetic stirrer

  • Syringe pump or peristaltic pump

  • Vacuum oven or lyophilizer

Procedure:

  • Preparation of Solutions:

    • Dissolve a specific amount of (R)-paliperidone in the solvent (e.g., 10 ml of chloroform).

    • Dissolve the chosen stabilizer (e.g., Plasdone S630) in the antisolvent (e.g., 200 ml of water) and place it on a magnetic stirrer at a constant stirring speed (e.g., 1000 rpm).[9]

  • Precipitation:

    • Inject the drug solution into the stirred antisolvent solution at a constant rate using a syringe pump. The rapid mixing induces supersaturation and precipitation of the drug as nanocrystals.

  • Solvent Removal:

    • The resulting nanosuspension is then subjected to a process to remove the organic solvent, such as evaporation under reduced pressure in a vacuum oven at room temperature for 48 hours.[9]

  • Drying (Optional): The nanosuspension can be dried, for example by lyophilization, to obtain a powder form which can improve long-term stability.

  • Characterization:

    • Particle Size and Zeta Potential: Measure the particle size distribution and zeta potential of the nanosuspension using dynamic light scattering (DLS).

    • Morphology: Visualize the nanocrystals using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).

    • Solid-State Characterization: Use PXRD to confirm the crystalline state of the drug in the nanocrystals.

    • In Vitro Dissolution: Perform dissolution testing to evaluate the enhancement in dissolution rate.[9]

Troubleshooting Guide: (R)-paliperidone Nanocrystal Formulation
IssuePotential Cause(s)Recommended Solution(s)
Large and Polydisperse Particles Slow mixing of solvent and antisolvent. Insufficient stabilizer concentration.Increase the stirring speed during precipitation. Use a high-shear mixer. Increase the concentration of the stabilizer.
Crystal Growth during Storage (Ostwald Ripening) The formulation is thermodynamically unstable. Broad particle size distribution.Optimize the type and concentration of the stabilizer to provide a strong steric or electrostatic barrier.[11] Aim for a narrow particle size distribution during preparation. Consider drying the nanosuspension (e.g., lyophilization).
Particle Aggregation Insufficient stabilization. High ionic strength of the medium.Increase the stabilizer concentration. Use a combination of steric and electrostatic stabilizers. For electrostatic stabilization, ensure the zeta potential is sufficiently high (typically >
Low Drug Entrapment/Yield High solubility of the drug in the antisolvent. Adherence of the product to the equipment.Select a solvent/antisolvent system with a greater difference in drug solubility. Optimize the process parameters to favor rapid precipitation.
Residual Solvent in the Final Product Inefficient solvent removal process.Extend the duration of vacuum drying or optimize the lyophilization cycle. Use a solvent with a lower boiling point.
FAQs: (R)-paliperidone Nanocrystal Formulation

Q1: How do I select the right stabilizer for my nanocrystal formulation? A1: The choice of stabilizer is critical for the physical stability of the nanosuspension.[12] A good stabilizer should adsorb onto the surface of the nanocrystals and prevent aggregation through steric hindrance or electrostatic repulsion. The selection depends on the properties of the drug and the intended route of administration. For paliperidone, hydrophilic polymers like Plasdone S630 and povidones have been shown to be effective.[9]

Q2: What is the difference between "bottom-up" and "top-down" methods for preparing nanocrystals? A2: "Bottom-up" methods, like antisolvent precipitation, involve building the nanocrystals from the molecular level. "Top-down" methods, such as wet bead milling, start with larger drug particles and reduce their size through mechanical attrition.

Q3: Can I use a combination of stabilizers? A3: Yes, using a combination of stabilizers can be beneficial. For instance, an ionic surfactant can provide electrostatic stabilization, while a non-ionic polymer can provide steric stabilization, leading to enhanced overall stability.

Q4: How does the presence of residual solvent affect the final product? A4: Residual solvents can be a safety concern and may also affect the physical stability of the formulation by acting as a plasticizer, potentially leading to crystal growth over time. It is crucial to reduce the residual solvent to a level that complies with regulatory guidelines (e.g., ICH Q3C).

Comparative Efficacy of Bioavailability Enhancement Strategies

The following table summarizes the reported improvements in the bioavailability of paliperidone using different formulation strategies.

Formulation StrategyKey ExcipientsFold Increase in Bioavailability (Relative to pure drug/suspension)Reference
Hot-Melt Extrusion (Solid Dispersion)Copovidone, PEG 600014-fold (in rats)[4]
CocrystalsOxalic Acid2.66-fold (in rats)[13]
Nanocrystals (Antisolvent Precipitation)Plasdone S63012-fold increase in solubility (in vitro)[9]
Mixed MicellesSoluplus®, TPGS~1.58-fold (in rats)

References

  • Graphical representation of solubility (mg/ml) of paliperidone in different medium … - ResearchGate. (n.d.). Retrieved January 31, 2026, from [Link]

  • Enhancement of dissolution rate and bioavailability of Paliperidone by Hot Melt Extrusion technique. (2025, August 9). ResearchGate. [Link]

  • Comparison of Paliperidone Palmitate from Different Crystallization Processes and Effect on Formulations In Vitro and In Vivo. (2022, May 20). MDPI. [Link]

  • The chemical structure of paliperidone (PPD; M.W. 426.48, Log P 3.0,... - ResearchGate. (n.d.). Retrieved January 31, 2026, from [Link]

  • PREPARATION AND CHARACTERIZATION OF NANOCRYSTALS FOR SOLUBILITY AND DISSOLUTION RATE ENHANCEMENT OF PALIPERIDONE USING DIFFERENT. (n.d.). Semantic Scholar. [Link]

  • Tablets of paliperidone using compression-coated technology for controlled ascending release. (2017, October 13). PubMed Central (PMC). [Link]

  • Comparison of Paliperidone Palmitate from Different Crystallization Processes and Effect on Formulations In Vitro and In Vivo. (2022, May 20). MDPI. [Link]

  • Optimizing Polymer Selection for Amorphous Solid Dispersion in Hot Melt Extrusion Processes - Crystal Pharmatech Co., Ltd. (n.d.). Retrieved January 31, 2026, from [Link]

  • Strategies to Enhance Nanocrystal Formulations for Overcoming Physiological Barriers Across Diverse Routes of Administration. (n.d.). NIH. [Link]

  • (PDF) Stabilizers used in nanocrystal based drug delivery system. (2025, August 8). ResearchGate. [Link]

  • (PDF) Comparison of Paliperidone Palmitate from Different Crystallization Processes and Effect on Formulations In Vitro and In Vivo. (2025, October 14). ResearchGate. [Link]

  • Paliperidone | C23H27FN4O3 | CID 115237. (n.d.). PubChem. [Link]

  • Comparison of Paliperidone Palmitate from Different Crystallization Processes and Effect on Formulations In Vitro and In Vivo. (2022, May 20). PubMed Central (PMC). [Link]

  • Progress in the development of stabilization strategies for nanocrystal preparations. (n.d.). PubMed Central (PMC). [Link]

  • Comparison of Paliperidone Palmitate from Different Crystallization Processes and Effect on Formulations In Vitro and In Vivo. (2022, May 20). PubMed. [Link]

  • Hot-melt extrusion. (n.d.). Retrieved January 31, 2026, from [Link]

  • (PDF) FORMULATION DEVELOPMENT AND EVALUATION OF PALIPERIDONE NANOSUSPENSION FOR SOLUBILITY ENHANCEMENT. (2024, July 10). ResearchGate. [Link]

  • properties of solid dispersions of paliperidone in polyethylene glycol, comparison of solid. (n.d.). Retrieved January 31, 2026, from [Link]

  • Rats and rabbits as pharmacokinetic screening tools for long acting intramuscular depots: case study with paliperidone palmitate suspension. (n.d.). PubMed. [Link]

  • Considerations for the Development of Amorphous Solid Dispersions of Poorly Soluble Drugs | American Pharmaceutical Review. (2020, October 21). [Link]

  • US6267989B1 - Methods for preventing crystal growth and particle aggregation in nanoparticulate compositions - Google Patents. (n.d.).
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Validation & Comparative

Head-to-head comparison of (R)-paliperidone and risperidone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stereochemical Distinction

This guide provides a rigorous technical comparison between Risperidone (parent compound) and (R)-Paliperidone (a specific enantiomer of its active metabolite).

While often discussed as "Risperidone vs. Paliperidone (Racemate)," the distinction of the (R)-enantiomer is critical for precision medicine. Risperidone is metabolized stereoselectively by CYP2D6. In extensive metabolizers, the major product is (S)-(+)-9-hydroxyrisperidone , making (R)-(-)-9-hydroxyrisperidone the minor metabolite. However, commercial paliperidone formulations (e.g., Invega) are racemic, delivering a 1:1 ratio of (R) and (S).

This guide isolates the performance of the (R)-enantiomer against the parent Risperidone to evaluate its potential as a distinct pharmacological entity, independent of the metabolic variability inherent to the parent drug.

Molecular & Stereochemical Basis

Structural Relationship

Risperidone is a benzisoxazole derivative. Its metabolism involves hydroxylation at the 9-position of the tetrahydropyridopyrimidinone ring. This creates a chiral center, resulting in two enantiomers:[1]

  • (S)-(+)-9-hydroxyrisperidone: The major metabolite formed by CYP2D6.

  • (R)-(-)-9-hydroxyrisperidone: The minor metabolite, but present at 50% in commercial paliperidone.

Metabolic Pathway Visualization

The following diagram illustrates the stereoselective biotransformation of Risperidone. Note the divergence in metabolite formation based on CYP2D6 activity.

Metabolism RIS Risperidone (Parent) CYP CYP2D6 (Hepatic) RIS->CYP Oxidation S_PAL (S)-(+)-Paliperidone (Major Metabolite) CYP->S_PAL Dominant Path (Extensive Metabolizers) R_PAL (R)-(-)-Paliperidone (Minor Metabolite) CYP->R_PAL Minor Path RENAL Renal Excretion (Unchanged) S_PAL->RENAL R_PAL->RENAL

Figure 1: Stereoselective metabolism of Risperidone. CYP2D6 preferentially yields the (S)-enantiomer. Both enantiomers are excreted renally.

Pharmacodynamic (PD) Profile

Receptor Binding Affinity (Ki)

Both compounds act as antagonists at D2 and 5-HT2A receptors. While the racemate is often cited, specific enantiomeric data indicates near-equipotency, with subtle distinctions in off-target binding.

Target ReceptorRisperidone (Ki, nM)(R)-Paliperidone (Ki, nM)*Functional Consequence
5-HT2A ~0.5~0.4 - 0.6Atypicality (reduced EPS), antidepressant effects.
Dopamine D2 ~3 - 5~3 - 5Antipsychotic efficacy.
α1-Adrenergic ~0.7~1 - 2(R)-Paliperidone has slightly lower affinity, potentially reducing orthostatic hypotension risk.
H1-Histamine ~2 - 5~2 - 5Sedation and weight gain potential (similar).
Muscarinic M1 >10,000>10,000Negligible anticholinergic side effects for both.

*Note: Values for (R)-paliperidone are derived from comparative studies of the enantiomers and the racemate. The (R) and (S) enantiomers are generally considered equipotent at D2/5-HT2A.

Mechanism of Action Differences
  • Risperidone: relies on metabolic conversion to achieve its full duration of action. The "Active Moiety" (Parent + Metabolite) drives the therapeutic effect.

  • (R)-Paliperidone: acts directly.[2] It does not require hepatic activation. Its dissociation kinetics from the D2 receptor are "loose," characteristic of atypical antipsychotics, allowing for transient dopamine binding (Hit-and-Run hypothesis).

Pharmacokinetics (PK) & Metabolism[2]

This is the area of greatest divergence. Risperidone is a substrate for metabolism; (R)-Paliperidone is a product (or stable entity).

CYP2D6 Dependency[3]
  • Risperidone: Highly dependent on CYP2D6 genotype.[2][3]

    • Poor Metabolizers (PMs): High Risperidone / Low Paliperidone ratio.

    • Extensive Metabolizers (EMs): Low Risperidone / High (S)-Paliperidone ratio.

  • (R)-Paliperidone: Metabolic stability is its primary advantage. It bypasses Phase I hepatic oxidation. It is primarily excreted unchanged in the urine (~60%) and feces.

Transporter Interactions (P-gp)

Both compounds are substrates for P-glycoprotein (P-gp). However, the hydroxylation in paliperidone increases polarity, potentially limiting blood-brain barrier (BBB) penetration compared to the more lipophilic risperidone, requiring higher plasma concentrations to achieve equivalent central D2 occupancy.

Experimental Protocols

To validate the differences described above, the following protocols are recommended. These are designed to be self-validating systems.

Protocol A: Chiral Separation via LC-MS/MS

Objective: To quantify (R)-paliperidone specifically, distinguishing it from the (S)-enantiomer and parent risperidone in biological matrices.

Reagents:

  • Column: Chiralcel OJ-H (Cellulose tris(4-methylbenzoate)), 4.6 x 150 mm, 5 µm.

  • Mobile Phase: Hexane / Ethanol / Diethylamine (85:15:0.1 v/v/v).

  • Detection: MS/MS (ESI+).

Workflow:

  • Extraction: Liquid-Liquid Extraction (LLE) of plasma (200 µL) using tert-butyl methyl ether.

  • Dry Down: Evaporate supernatant under nitrogen at 40°C. Reconstitute in mobile phase.

  • Separation: Inject 10 µL onto Chiralcel OJ-H. Flow rate: 1.0 mL/min.

  • MS Settings:

    • Risperidone Transition: m/z 411.2 → 191.1

    • Paliperidone Transition: m/z 427.2 → 207.1

  • Validation: The (S)-enantiomer typically elutes before the (R)-enantiomer on this column (verify with pure standards). Resolution (Rs) must be > 1.5.

Protocol B: Microsomal Stability Assay

Objective: To demonstrate the metabolic stability of (R)-paliperidone compared to Risperidone.

Workflow Visualization:

Assay PREP Preparation: 1µM Test Compound + Human Liver Microsomes START Initiation: Add NADPH (1 mM) PREP->START INC Incubation: 37°C for 0, 15, 30, 60 min START->INC STOP Quench: Add Ice-Cold Acetonitrile (containing IS) INC->STOP ANALYSIS Analysis: LC-MS/MS (% Remaining vs Time) STOP->ANALYSIS

Figure 2: Microsomal stability workflow. Risperidone will show rapid depletion (T1/2 < 20 min in EMs); (R)-Paliperidone will show >90% remaining at 60 min.

Conclusion & Recommendation

The choice between developing/studying Risperidone versus (R)-Paliperidone hinges on metabolic predictability :

  • Risperidone is a "pro-drug" in functional terms for extensive metabolizers, relying on conversion to the active moiety. It carries the liability of genetic polymorphism (CYP2D6).[3][4]

  • (R)-Paliperidone (as a pure enantiomer) represents a "cleaner" pharmacological probe. Although the commercial drug is a racemate, the (R)-enantiomer offers the same receptor efficacy as the parent without the hepatic variability.

Recommendation: For studies requiring precise correlation between dose and receptor occupancy, (R)-paliperidone (or the racemate) is superior to Risperidone due to its linear elimination kinetics and lack of active metabolites.

References

  • Synthesis and Absolute Configuration Assignment of 9-Hydroxyrisperidone Enantiomers. Source: Letters in Organic Chemistry, 2014.[5] Key Finding: Confirms (+)-9-hydroxyrisperidone is the (S)-configuration.[5][6][7] URL:

  • Comparative Pharmacology of Risperidone and Paliperidone. Source: Drugs in R&D, 2006. Key Finding: Establishes receptor binding profiles and the concept of the "active moiety." URL:

  • Determination of risperidone and enantiomers of 9-hydroxyrisperidone in plasma by LC-MS/MS. Source: Journal of Chromatography B, 2007.[8] Key Finding: Describes the Chiralcel OJ method for separating (R) and (S) enantiomers. URL:

  • Metabolism of risperidone to 9-hydroxyrisperidone by human cytochromes P450 2D6 and 3A4. Source: British Journal of Clinical Pharmacology, 1999. Key Finding: Identifies CYP2D6 as the primary stereoselective driver of metabolism. URL:

Sources

In vivo efficacy comparison of (R)-paliperidone and racemic paliperidone

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the In Vivo Efficacy of Paliperidone: A Stereochemical and Pharmacological Comparison

Introduction: The Question of Chirality in an Active Metabolite

Paliperidone, or 9-hydroxyrisperidone, is the primary active metabolite of the widely-used atypical antipsychotic, risperidone.[1][2] It has been developed and approved as a standalone treatment for schizophrenia and schizoaffective disorder, available in both oral extended-release and long-acting injectable formulations.[3] Chemically, paliperidone possesses a chiral center, meaning it exists as two non-superimposable mirror-image molecules known as enantiomers: (R)-paliperidone and (S)-paliperidone. The clinically available and studied form of paliperidone is a racemic mixture, containing an equal 1:1 ratio of these two enantiomers.

This guide delves into the in vivo efficacy and pharmacology of paliperidone, addressing a crucial question for drug development professionals and researchers: Is there a therapeutic advantage in isolating a single enantiomer, specifically (R)-paliperidone, over the racemic mixture? To answer this, we will examine the available evidence on paliperidone's pharmacology, pharmacokinetics, efficacy, and safety, with a specific focus on why the racemic formulation is the established therapeutic agent.

Pharmacological Profile: A Tale of Two Enantiomers

The therapeutic action of paliperidone is rooted in its potent antagonism of central dopamine D2 and serotonin 5-HT2A receptors.[4] Its activity at other receptors, including α1 and α2 adrenergic and H1 histaminergic receptors, contributes to its overall pharmacological and side-effect profile.[4]

A pivotal point in the comparison between (R)-paliperidone and the racemic form is the finding from pharmacokinetic and pharmacological studies. The available literature indicates that both the (+) and (-) enantiomers of paliperidone exhibit comparable pharmacological and pharmacokinetic profiles .[5][6] This suggests that, unlike many chiral drugs where one enantiomer carries the desired therapeutic activity while the other is inactive or contributes to adverse effects, both of paliperidone's enantiomers are pharmacologically active and behave similarly in the body. This lack of significant stereoselectivity is the foundational reason for the development and clinical use of the racemic mixture.

Below is a diagram illustrating the primary mechanism of action for racemic paliperidone.

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron DA_vesicle Dopamine Vesicles D2 D2 Receptor DA_vesicle->D2 Dopamine 5HT_vesicle Serotonin Vesicles HT2A 5-HT2A Receptor 5HT_vesicle->HT2A Serotonin Signal Reduced Dopaminergic Signal Transduction D2->Signal Modulates Paliperidone Racemic Paliperidone ((R)- and (S)-) Paliperidone->D2 Antagonism Paliperidone->HT2A Antagonism caption Mechanism of Paliperidone Action cluster_acclimation Phase 1: Acclimation & Baseline cluster_treatment Phase 2: Treatment & Challenge cluster_assessment Phase 3: Assessment A1 Animal Acclimation (Habituation to test environment) A2 Baseline Locomotor Activity (Measure normal movement) A1->A2 B1 Administer Vehicle or Paliperidone (Multiple Doses) A2->B1 Animals Randomized B2 Administer Psychostimulant (e.g., Amphetamine) B1->B2 C1 Record Hyperlocomotor Activity (Automated beam breaks) B2->C1 Induces Hyperactivity C2 Data Analysis (Compare Paliperidone vs. Vehicle) C1->C2 caption Preclinical Hyperlocomotion Study Workflow

Caption: Workflow for a preclinical hyperlocomotion study.

Clinical Trials

Numerous large-scale, randomized controlled trials have established the efficacy of racemic paliperidone for the acute and maintenance treatment of schizophrenia. [3]Meta-analyses comparing long-acting injectable paliperidone with long-acting injectable risperidone have generally found them to be roughly equivalent in efficacy and safety. [7][8]Efficacy is typically measured by the change in the Positive and Negative Syndrome Scale (PANSS) total score, with paliperidone demonstrating significant improvements over placebo. [3]Studies have shown that paliperidone is effective against both the positive and negative symptoms of the disease. [3]

Safety and Tolerability: The Adverse Event Profile

The safety profile of racemic paliperidone is well-characterized and is critical to understanding its clinical use. The primary adverse effects are extensions of its potent D2 receptor antagonism.

Table 2: Key Adverse Events Associated with Racemic Paliperidone

Adverse Event Class Specific Manifestations Underlying Mechanism
Hyperprolactinemia Gynecomastia, galactorrhea, amenorrhea, sexual dysfunction. [9] Potent D2 receptor blockade in the tuberoinfundibular pathway. [9][10]
Extrapyramidal Symptoms (EPS) Akathisia, dystonia, parkinsonism (tremor, rigidity). [11] Potent D2 receptor blockade in the nigrostriatal pathway.
Cardiovascular Orthostatic hypotension, dizziness, tachycardia. [12] α1-adrenergic receptor blockade.

| Metabolic | Weight gain. | H1 and 5-HT2C receptor antagonism. |

It is important to note that paliperidone has a prolactin-elevating effect similar to that of risperidone, which is generally higher than that of many other atypical antipsychotics. [10][12]While some studies suggest risperidone may be associated with a higher incidence of EPS compared to paliperidone, both carry a risk. [13]Conversely, some evidence indicates paliperidone may have fewer adverse effects on glucose and lipid metabolism compared to risperidone. [3]

Conclusion: The Rationale for a Racemic Resolution

Therefore, the use of racemic paliperidone is not a compromise but a logical endpoint based on the drug's intrinsic properties. The research and development focus has rightly been on optimizing the delivery and formulation of this active racemic moiety, as seen in the creation of long-acting injectables that improve patient adherence and provide stable plasma concentrations. [14][15]For researchers and clinicians, the key takeaway is that the well-established efficacy and safety profile of racemic paliperidone can be considered representative of its constituent (R)- and (S)-enantiomers, and there is no compelling evidence to suggest a therapeutic benefit would be gained by pursuing single-enantiomer development.

References

  • McLean, J., et al. (2013). Signalling profile differences: paliperidone versus risperidone. British Journal of Pharmacology, 169(6), 1217–1233. [Source: PubMed - NIH]
  • Li, H., et al. (2023). Paliperidone Palmitate versus Risperidone Long-Acting Injectable in Patients with Schizophrenia: A Meta-Analysis of Efficacy and Safety. Neuropsychiatric Disease and Treatment, 19, 875–887. [Source: PMC - PubMed Central]
  • Patel, A., et al. (2023). Comparative Pharmacokinetics of Paliperidone Palmitate ER Injection: A Steady-State Bioequivalence Study of Schizophrenia. Neuropsychiatry (London), 13(1).
  • Richelson, E., & Toga, A. W. (2017). Comparative Pharmacology of Risperidone and Paliperidone. Current Drug Targets, 18(11), 1269–1276. [Source: PMC - PubMed Central]
  • Limosin, F., et al. (2018). Comparison of Paliperidone Palmitate and Risperidone Long-Acting Injection in Schizophrenic Patients: Results From a Multicenter Retrospective Cohort Study in France.
  • Gannon, J. M., et al. (2022). Assessing Outcomes Between Risperidone Microspheres and Paliperidone Palmitate Long-Acting Injectable Antipsychotics Among Veterans. The Hospitalist. [Source: The Hospitalist]
  • Li, H., et al. (2023). Paliperidone Palmitate versus Risperidone Long-Acting Injectable in Patients with Schizophrenia: A Meta-Analysis of Efficacy and Safety. ResearchGate.
  • Chen, J., et al. (2012). A comparative study of the effects of paliperidone and risperidone on the glucose and lipid metabolism in first-episode male schizophrenia patients. ResearchGate.
  • Sigma-Aldrich. (2023). Paliperidone: pharmacokinetics and activities in animal models of schizophrenia. Sigma-Aldrich Website. [Source: Sigma-Aldrich]
  • Alphs, L., et al. (2013). Paliperidone palmitate and RLAI after recent oral antipsychotics. YouTube. [Source: YouTube]
  • Samtani, M. N., et al. (2009). Population pharmacokinetics of intramuscular paliperidone palmitate in patients with schizophrenia: a novel once-monthly, long-acting formulation of an atypical antipsychotic. Clinical Pharmacokinetics, 48(9), 585–600. [Source: PubMed]
  • de Leon, J. (2010). The pharmacokinetics of paliperidone versus risperidone.
  • Janssen Pharmaceuticals. (n.d.). Comparative Efficacy Study | INVEGA SUSTENNA® (paliperidone palmitate). INVEGA SUSTENNA® Website. [Source: invegasustenna.com]
  • Dr. Oracle. (2025). Can paliperidone (Invega) cause hyperprolactinemia?. Dr. Oracle Website. [Source: dr-oracle.com]
  • McLean, J., et al. (2013). Signalling profile differences: paliperidone versus risperidone. PMC - PubMed Central. [Source: PMC - PubMed Central]
  • McLean, J., et al. (2013). Signalling profile differences: Paliperidone versus risperidone. ResearchGate.
  • Wang, Y., et al. (2025). An analysis of the clinical application of paliperidone palmitate injection based on real-world. medRxiv. [Source: medRxiv]
  • Gopal, S., et al. (2011). A Post-hoc Comparison of Paliperidone Palmitate to Oral Risperidone During Initiation of Long-acting Risperidone Injection in Patients with Acute Schizophrenia. Innovations in Clinical Neuroscience, 8(8), 26–33.
  • Suzuki, H., et al. (2020). Prolactin Levels After Switching to Paliperidone Palmitate in Patients with Schizophrenia. Clinical Neuropsychopharmacology and Therapeutics, 11, 1-8. [Source: J-STAGE]
  • Al-Kuraishy, H. M., et al. (2023). Population Pharmacokinetics of Risperidone and Paliperidone in Schizophrenia: A Systematic Review. PMC - PubMed Central. [Source: PMC - PubMed Central]
  • de Leon, J., et al. (2010). The Pharmacokinetics of Paliperidone Versus Risperidone. ResearchGate.
  • Al-Kuraishy, H. M., et al. (2023).
  • J&J Medical Connect. (2025). INVEGA SUSTENNA - Adverse Event - Prolactin Effects. J&J Medical Connect Website. [Source: jnjmedconnect.com]
  • Hori, H., et al. (2019). Long-lasting extrapyramidal symptoms after multiple injections of paliperidone palmitate to treat schizophrenia.
  • Menniti, F. S., et al. (2023). Tolerability profile of paliperidone palmitate formulations: A pharmacovigilance analysis of the EUDRAVigilance database.
  • Abdel-Baki, A., et al. (2019). Comparison of Extrapyramidal Symptoms Among Outpatients With Schizophrenia on Long-Acting Injectable Antipsychotics. The Canadian Journal of Psychiatry, 64(11), 786-794.
  • ResearchGate. (n.d.). Approximate receptor binding profiles and half-lives of selected antipsychotics. ResearchGate.

Sources

Comparative Toxicodynamics and Pharmacokinetics of Paliperidone Enantiomers: A Technical Evaluation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stereochemical Paradox

In the development of psychotropics, "chiral switching" (developing a single enantiomer to improve the therapeutic index) is a standard strategy—exemplified by the shift from citalopram to escitalopram. However, paliperidone (9-hydroxyrisperidone) presents a distinct anomaly.[1][2]

Despite possessing a chiral center at the C-9 position, commercial paliperidone (e.g., Invega®) is marketed as a racemic mixture.[3] This guide analyzes the side-effect profiles of (+)-paliperidone (S-enantiomer) and (-)-paliperidone (R-enantiomer).

Key Technical Verdict: Unlike many CNS agents where one enantiomer carries the burden of toxicity (distomer) and the other efficacy (eutomer), paliperidone enantiomers exhibit pharmacological equipotency and toxicological bioequivalence . The primary differentiator is not receptor affinity, but rather species-dependent stereoselective disposition—a critical variable for translational researchers.

Pharmacodynamic Profile: Receptor Binding & Efficacy[4][5][6][7]

The therapeutic window of paliperidone is defined by its antagonism of Dopamine D2 (antipsychotic efficacy) and Serotonin 5-HT2A (EPS mitigation) receptors.

Comparative Binding Affinities

Experimental data indicates that the stereochemistry at C-9 does not significantly alter the conformation of the pharmacophore responsible for D2/5-HT2A binding.

Target Receptor(+)-Paliperidone (S)(-)-Paliperidone (R)Racemate (Invega)Clinical Implication
D2 (Dopamine) High Affinity (

nM)
High Affinity (

nM)
High AffinityAntipsychotic efficacy is identical; no "weak" enantiomer.
5-HT2A (Serotonin) High Affinity (

nM)
High Affinity (

nM)
High AffinityBoth enantiomers contribute to the "atypical" profile (reduced EPS).

-Adrenergic
Moderate AffinityModerate AffinityModerate AffinityBoth contribute to orthostatic hypotension risk.
H1 (Histamine) Moderate AffinityModerate AffinityModerate AffinitySedation/Weight gain potential is additive, not enantiomer-specific.

Note:


 values are derived from comparative assays of the racemate and enantiomers; differences are generally considered statistically insignificant in functional assays.
Mechanism of Action Visualization

The following diagram illustrates the dual-pathway antagonism shared by both enantiomers, leading to the net clinical effect.

Paliperidone_MOA Pali_Rac Paliperidone (Racemate) Enant_S (+)-Enantiomer Pali_Rac->Enant_S Contains Enant_R (-)-Enantiomer Pali_Rac->Enant_R Contains Rec_D2 D2 Receptor (Striatum) Enant_S->Rec_D2 Antagonism (Ki ~0.16 nM) Rec_5HT 5-HT2A Receptor (Cortex) Enant_S->Rec_5HT Antagonism (Ki ~0.25 nM) Enant_R->Rec_D2 Antagonism (Ki ~0.18 nM) Enant_R->Rec_5HT Antagonism (Ki ~0.28 nM) Effect_Pos Reduced Positive Symptoms Rec_D2->Effect_Pos Downstream Effect_EPS Mitigated EPS (Catalepsy Risk) Rec_5HT->Effect_EPS Modulation

Figure 1: Pharmacological equivalence of paliperidone enantiomers. Both isomers contribute equally to the D2/5-HT2A blockade, negating the need for chiral separation for efficacy.

Pharmacokinetic Divergence: The Species Trap

While pharmacodynamically similar, the enantiomers diverge in their disposition (PK) . This is the most critical factor for researchers designing animal models.

Stereoselective Disposition

Paliperidone is primarily excreted unchanged by the kidneys, but the ratio of enantiomers in plasma varies significantly by species due to stereoselective absorption or renal secretion.

  • Humans: Plasma levels of (+)-paliperidone > (-)-paliperidone.

  • Rodents/Canines: Plasma levels of (-)-paliperidone > (+)-paliperidone.[4]

Research Warning: If you are testing a chiral separation in a rat model to predict human toxicity, the data will be inverted regarding exposure ratios.

Metabolism (Minimal)

Unlike its parent compound risperidone (which relies on CYP2D6), paliperidone undergoes limited metabolism.[1]

  • Pathways: Dealkylation, hydroxylation, benzisoxazole scission.[5][6]

  • Chiral Inversion: There is no evidence of rapid in vivo chiral inversion (interconversion) between the enantiomers, meaning the ratio is determined by elimination rates, not metabolic flipping.

Toxicology & Safety Profiling

Cardiotoxicity (hERG Channel Blockade)

QTc prolongation is a class-wide concern for benzisoxazoles.

  • Mechanism: Direct blockade of the

    
     potassium current (hERG channel).
    
  • Enantiomer Comparison: Both enantiomers block the hERG channel with comparable potency (

    
     for the racemate).
    
  • Implication: Isolating one enantiomer does not significantly reduce the cardiotoxic risk. This contrasts with drugs like methadone, where one enantiomer is significantly more cardiotoxic.

Extrapyramidal Symptoms (EPS)

EPS induction (catalepsy in animal models) is linked to D2 occupancy exceeding 80% in the striatum without sufficient 5-HT2A counterbalance.

  • Observation: Since both enantiomers possess high 5-HT2A affinity, they both maintain the "atypical" profile.

  • Data: In rat bar tests (catalepsy assays), pure (+)-paliperidone and pure (-)-paliperidone show overlapping dose-response curves for latency to movement.

Experimental Protocols for Comparative Evaluation

For researchers verifying these profiles, the following workflows allow for the isolation and testing of enantiomers.

Protocol A: Chiral Separation (HPLC)

Paliperidone is not commercially available as single enantiomers; you must separate the racemate.

Methodology:

  • Column: Chiralpak AD-H (Amylose tris-(3,5-dimethylphenylcarbamate)), 5

    
    , 250 x 4.6 mm.
    
  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (30 : 70 : 0.1 v/v/v). Note: High ethanol content is required due to paliperidone's polarity.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm.

  • Temperature: 25°C.

  • Expected Elution:

    • Peak 1: (+)-Paliperidone (approx. 8-10 min)

    • Peak 2: (-)-Paliperidone (approx. 12-15 min)

Protocol B: Comparative Binding Assay (Membrane Prep)

Objective: Confirm


 equivalence.
  • Tissue Source: Rat striatum (rich in D2) or Frontal Cortex (rich in 5-HT2A).

  • Radioligand:

    
    -Spiroperidol (for D2) or 
    
    
    
    -Ketanserin (for 5-HT2A).
  • Incubation:

    • Prepare 10 concentrations of (+)-paliperidone, (-)-paliperidone, and Racemate (

      
       to 
      
      
      
      ).
    • Incubate with membrane homogenate + radioligand for 60 min at 25°C.

  • Filtration: Rapid vacuum filtration over GF/B filters.

  • Analysis: Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
    • Validation Check: The

      
       of the racemate should be the arithmetic mean of the enantiomers.
      
Experimental Workflow Diagram

Experimental_Workflow cluster_0 Phase 1: Isolation cluster_1 Phase 2: Validation Start Racemic Paliperidone (Sample) HPLC Chiral HPLC (Chiralpak AD-H) Start->HPLC Collect Fraction Collection HPLC->Collect Binding Radioligand Binding (Ki Determination) Collect->Binding Purified (+) Purified (-) hERG Patch Clamp (hERG IC50) Collect->hERG Result Data Analysis: Equipotency Confirmation Binding->Result Compare Ki hERG->Result Compare Tail Current

Figure 2: Step-by-step workflow for isolating enantiomers and validating toxicological equivalence.

References

  • Corena-McLeod, M. (2015). Comparative Pharmacology of Risperidone and Paliperidone.[2][7][8][4][9][10] National Institutes of Health (PMC). Retrieved from [Link]

  • Dubnitskaya, E. et al. (2017). Inhibition of cloned hERG potassium channels by risperidone and paliperidone.[10] PubMed. Retrieved from [Link]

  • Dr. Oracle. (2025). What is the metabolism of paliperidone (Invega)? Retrieved from [Link]

Sources

Comparative In Vitro Potency of Paliperidone Stereoisomers: A Technical Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Comparative in vitro potency of paliperidone stereoisomers.

Executive Summary

Paliperidone (9-hydroxyrisperidone), the primary active metabolite of risperidone, exists as a racemic mixture of two enantiomers: (+)-(S)-paliperidone and (-)-(R)-paliperidone.[1][2][3][4][5] Unlike many chiral pharmaceuticals where one enantiomer (the eutomer) exhibits significantly greater potency than the other (the distomer), paliperidone presents a unique pharmacological profile: its stereoisomers are qualitatively and quantitatively equipotent in vitro. This guide analyzes the stereochemical pharmacology, provides validated protocols for their separation, and details the receptor binding profiles that justify the clinical use of the racemate.

Stereochemical Foundation

Paliperidone possesses a single chiral center at the 9-position of the pyridopyrimidinone ring system. The commercial formulation (Invega®) and the long-acting injectable (Invega Sustenna®) are supplied as racemic mixtures.

  • (+)-Paliperidone: Assigned the (S)-configuration .

  • (-)-Paliperidone: Assigned the (R)-configuration .

While they are mirror images, their interaction with the chiral environment of biological receptors (D2, 5-HT2A) results in nearly identical thermodynamic binding energies, a rarity in psychopharmacology.

Comparative Receptor Binding Profile

The following data synthesizes in vitro binding affinities (


) derived from radioligand binding assays. Note that because the enantiomers are equipotent, industry-standard values often reflect the racemate.
Table 1: Comparative Binding Affinity (

in nM)

Lower


 indicates higher potency.
Receptor Target(+)-(S)-Paliperidone(-)-(R)-PaliperidonePaliperidone (Racemate)Risperidone (Parent)
5-HT2A (Serotonin) ~0.25~0.250.25 0.5 - 4.8
D2 (Dopamine) ~0.16~0.160.16 - 0.25 3.0 - 5.9

-Adrenergic
SimilarSimilar0.8 0.7

-Adrenergic
SimilarSimilar2 - 10 2 - 10
H1 (Histamine) SimilarSimilar5.2 20.0
M1 (Muscarinic) >10,000>10,000>10,000 >10,000

Key Insight: The 5-HT2A/D2 affinity ratio is critical for "atypical" antipsychotic activity. Paliperidone maintains a high ratio (stronger 5-HT2A blockade relative to D2), which preserves the reduced extrapyramidal side effect (EPS) profile seen in risperidone, regardless of the enantiomer used.

Experimental Protocols
Protocol A: Chiral Separation of Enantiomers

Objective: To isolate high-purity fractions of (+)- and (-)-paliperidone for individual pharmacological assessment.

Methodology: Normal-Phase Chiral HPLC with MS/MS Detection.

  • Stationary Phase:

    • Column: Chiralcel OJ-H (4.6 mm × 50 mm, 5 µm particle size).

    • Rationale: The Chiralcel OJ column utilizes cellulose tris(4-methylbenzoate) coated on silica gel, which provides superior resolution for the rigid pyridopyrimidinone structure of paliperidone.

  • Mobile Phase Preparation:

    • Solvent A: 10 mM Ammonium Acetate in Ethanol/2-Propanol (50:50 v/v).

    • Solvent B: Pure n-Hexane.

    • Note: Ammonium acetate acts as a modifier to suppress ionization of residual silanols, improving peak shape.

  • Gradient Elution Profile:

    • T=0 min: 20% A / 80% B

    • T=4.5 min: Ramp to 90% A / 10% B (Linear gradient)

    • T=6.5 min: Hold at 90% A

    • T=6.6 min: Return to 20% A (Re-equilibration)

    • Flow Rate: 1.0 mL/min.[6][7]

  • Detection & Validation:

    • MS/MS Transitions: Monitor m/z 427.2

      
       207.1 (Quantifier).
      
    • Resolution (

      
      ):  Target 
      
      
      
      to ensure <1% chiral impurity in collected fractions.
Protocol B: Self-Validating Receptor Binding Assay (

Determination)

Objective: To determine the equilibrium dissociation constant (


) for D2 receptors.
  • Tissue Preparation:

    • Use CHO-D2L cells (Chinese Hamster Ovary cells stably expressing human D2 Long receptor).

    • Homogenize in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000

      
       g to isolate membrane fractions.
      
  • Incubation System:

    • Radioligand: [3H]-Spiperone (0.2 nM final concentration).

    • Competitor: Paliperidone enantiomer (Concentration range:

      
       to 
      
      
      
      M).
    • Non-Specific Binding (NSB): Define using 10 µM (+)-Butaclamol.

  • Equilibrium Step:

    • Incubate at 25°C for 60 minutes.

    • Self-Validation Check: Equilibrium is reached when specific binding does not change by >5% over 10 minutes.

  • Termination & Counting:

    • Rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethyleneimine (reduces non-specific filter binding).

    • Measure radioactivity via liquid scintillation counting.

  • Data Analysis:

    • Calculate

      
       using non-linear regression (4-parameter logistic fit).
      
    • Convert to

      
       using the Cheng-Prusoff equation:
      
      
      
      
      (Where
      
      
      is radioligand concentration and
      
      
      is its dissociation constant).
Visualizations
Figure 1: Chiral Separation Workflow

This diagram illustrates the logic flow for isolating and verifying enantiomers prior to testing.

ChiralSeparation cluster_separation Gradient Elution Start Racemic Paliperidone Sample Prep Sample Dissolution (Ethanol/Hexane) Start->Prep HPLC Chiral HPLC (Chiralcel OJ-H Column) Prep->HPLC Detector MS/MS Detection (m/z 427.2 -> 207.1) HPLC->Detector PhaseA Mobile Phase A: NH4OAc in EtOH/IPA PhaseA->HPLC PhaseB Mobile Phase B: n-Hexane PhaseB->HPLC Split Peak Fractionation Detector->Split Frac1 (+)-(S)-Paliperidone (Early Eluter) Split->Frac1 Rt ~4.5 min Frac2 (-)-(R)-Paliperidone (Late Eluter) Split->Frac2 Rt ~6.0 min QC Enantiomeric Purity Check (Target > 99% ee) Frac1->QC Frac2->QC

Caption: Workflow for the isolation of paliperidone enantiomers using Chiralcel OJ-H stationary phase.

Figure 2: Receptor Binding Mechanism

This diagram details the competitive binding dynamic at the D2 receptor.

ReceptorBinding Receptor D2 Receptor (G-Protein Coupled) Complex_Radio Receptor-Spiperone Complex (Signal) Receptor->Complex_Radio Binding Complex_Drug Receptor-Paliperidone Complex (Silent) Receptor->Complex_Drug Displacement Ligand [3H]-Spiperone (Radioligand) Ligand->Receptor Kon (High) Enantiomer (+)/(-)-Paliperidone (Competitor) Enantiomer->Receptor Competition Measurement Scintillation Counting (CPM) Complex_Radio->Measurement Filter Retained Complex_Drug->Measurement Reduced Signal Result Ki Calculation (Cheng-Prusoff) Measurement->Result

Caption: Competitive binding model used to determine Ki values. Paliperidone displaces the radioligand.

References
  • FDA Center for Drug Evaluation and Research. (2006). Pharmacology/Toxicology Review: Paliperidone (NDA 21-999). Retrieved from [Link][7][8][9]

  • Cabovska, B., Cox, S. L., & Vinks, A. A. (2007). Determination of risperidone and enantiomers of 9-hydroxyrisperidone in plasma by LC-MS/MS.[5][7][10] Journal of Chromatography B, 852(1-2), 497-504.[10] Retrieved from [Link]

  • Schotte, A., et al. (1996). Risperidone compared with new and reference antipsychotic drugs: in vitro and in vivo receptor binding. Psychopharmacology, 124(1-2), 57-73. Retrieved from [Link]

  • Corena-McLeod, M. (2015). Comparative Pharmacology of Risperidone and Paliperidone. Drugs in R&D, 15(2), 163–174. Retrieved from [Link]

  • Xu, W., et al. (2014).[2] Synthesis and Absolute Configuration Assignment of 9-Hydroxyrisperidone Enantiomers. Letters in Organic Chemistry, 11(6), 470-473. Retrieved from [Link]

Sources

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